molecular formula C16H23ClN2O4 B1649416 ZK-90055 hydrochloride CAS No. 84638-81-3

ZK-90055 hydrochloride

カタログ番号: B1649416
CAS番号: 84638-81-3
分子量: 342.82 g/mol
InChIキー: BZVWFZUVKYWJCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZK-90055 hydrochloride is a useful research compound. Its molecular formula is C16H23ClN2O4 and its molecular weight is 342.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4.ClH/c1-16(2,3)17-8-13(20)9-5-6-12(19)14-10(9)7-11(18-14)15(21)22-4;/h5-7,13,17-20H,8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVWFZUVKYWJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=C2C=C(NC2=C(C=C1)O)C(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004923
Record name Methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84638-81-3
Record name 1H-Indole-2-carboxylic acid, 4-(2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-7-hydroxy-, methyl ester, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084638813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of Action of β2-Adrenergic Receptor Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β2-adrenergic receptor (β2-AR) agonists are a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). These drugs target the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways. Activation of these receptors initiates a signaling cascade that leads to bronchodilation, providing relief from airway obstruction.

This technical guide provides an in-depth exploration of the mechanism of action of β2-AR agonists. While specific, in-depth preclinical and clinical data for every compound in this class are not always publicly available, particularly for discontinued drug candidates, the fundamental pharmacology and experimental evaluation remain consistent. This guide will use the example of ZK-90055 hydrochloride, a discontinued β2-AR agonist, to frame the discussion. ZK-90055 was developed as a "soft drug," designed for local administration (inhalation) with rapid systemic inactivation to minimize adverse effects. Although its development was halted before clinical trials, its conceptual design highlights a key strategy in modern drug development.

This document will detail the molecular interactions, signaling pathways, and the standard experimental protocols used to characterize the activity of β2-AR agonists, supported by representative data from established compounds in this class.

Core Mechanism of Action: From Receptor Binding to Cellular Response

The therapeutic effect of β2-AR agonists is initiated by their binding to the β2-adrenergic receptor on the surface of airway smooth muscle cells. This interaction triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, culminating in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.

Signaling Pathway Diagram

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space B2_Agonist β2-Adrenergic Agonist (e.g., ZK-90055) B2_Receptor β2-Adrenergic Receptor B2_Agonist->B2_Receptor Binds to G_Protein Gs Protein (inactive) B2_Receptor->G_Protein Activates G_Protein_active Gs Protein (active) G_Protein->G_Protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase G_Protein_active->Adenylyl_Cyclase Activates Adenylyl_Cyclase_active Adenylyl Cyclase (active) Adenylyl_Cyclase->Adenylyl_Cyclase_active ATP ATP cAMP cAMP ATP->cAMP Catalyzed by Adenylyl Cyclase (active) PKA Protein Kinase A cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Smooth_Muscle_Relaxation Leads to Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Membranes with β2-Adrenergic Receptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound (Varying Concentrations) Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Analysis Data Analysis: Determine IC50 and Calculate Ki Scintillation->Analysis End End Analysis->End cAMP_Assay_Workflow Start Start Cell_Culture Culture Cells Expressing β2-Adrenergic Receptors Start->Cell_Culture Preincubation Pre-incubate with PDE Inhibitor Cell_Culture->Preincubation Stimulation Stimulate with Test Compound (Varying Concentrations) Preincubation->Stimulation Lysis Lyse Cells to Release cAMP Stimulation->Lysis Measurement Measure cAMP Concentration (e.g., ELISA, HTRF) Lysis->Measurement Analysis Data Analysis: Determine EC50 and Emax Measurement->Analysis End End Analysis->End

ZK-90055 Hydrochloride: A Technical Whitepaper on a β2 Adrenergic Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-90055 hydrochloride is identified as a β2 adrenergic receptor agonist.[1][2][3] This compound was designed as a "soft drug," intended for local administration via inhalation.[1] The rationale behind this design is to achieve a long duration of action at the target site with minimal systemic side effects, as the compound is engineered to be rapidly inactivated upon entering systemic circulation.[1] Development of this compound was discontinued before the commencement of clinical trials.[1] This document provides a comprehensive technical overview of the pharmacological profile of a typical β2 adrenergic receptor agonist, using this compound as a reference point. Due to the limited publicly available data for ZK-90055, this guide presents representative experimental protocols and data based on standard methodologies for evaluating β2 adrenergic receptor agonists.

Introduction

The β2 adrenergic receptor (β2-AR) is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways, uterus, and vasculature. Agonism of the β2-AR leads to smooth muscle relaxation, resulting in bronchodilation, making it a key target for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

This compound was developed as a potential inhaled therapeutic for these conditions.[4] Its "soft drug" characteristic, featuring a hydrolyzable ester bond on the indole ring system, was a key design feature aimed at improving its safety profile by limiting systemic exposure.[1]

Quantitative Data

Table 1: Representative Binding Affinity Data for a β2 Adrenergic Receptor Agonist

Receptor SubtypeRadioligandKi (nM)
β1 Adrenergic[3H]-CGP 12177>1000
β2 Adrenergic[3H]-ICI 118,551<10
β3 Adrenergic[125I]-Cyanopindolol>1000

Table 2: Representative Functional Activity Data for a β2 Adrenergic Receptor Agonist

AssayCell LineEC50 (nM)
cAMP AccumulationCHO-K1 expressing human β2-AR<20
Tracheal RelaxationGuinea Pig Trachea<50

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize a β2 adrenergic receptor agonist.

Radioligand Binding Assay (for determination of Ki)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the β2 adrenergic receptor.

Materials:

  • Membranes: Cell membranes prepared from a cell line overexpressing the human β2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A selective β2 adrenergic receptor antagonist, such as [3H]-ICI 118,551.

  • Non-specific binding control: A high concentration of a non-radiolabeled β2 adrenergic receptor antagonist (e.g., 10 µM propranolol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Filtration apparatus: 96-well cell harvester and glass fiber filter mats.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubation: Add the membrane suspension to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determination of EC50)

This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of β2 adrenergic receptor activation.

Materials:

  • Cells: A cell line stably expressing the human β2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Test Compound: this compound, serially diluted.

  • Positive Control: A known β2 adrenergic receptor agonist (e.g., isoproterenol).

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.

  • Compound Addition: Remove the culture medium and add the assay medium containing the serially diluted test compound or positive control.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate a concentration-response curve by plotting the cAMP concentration against the log concentration of the test compound. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using non-linear regression.

Mandatory Visualizations

Signaling Pathway

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ZK_90055 ZK-90055 HCl b2AR β2 Adrenergic Receptor ZK_90055->b2AR Binds to G_Protein Gs Protein (α, β, γ subunits) b2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_P Myosin Light Chain Kinase (inactive) PKA->MLCK_P Phosphorylates (inactivates) Bronchodilation Bronchodilation MLCK_P->Bronchodilation Leads to

Caption: β2 adrenergic receptor signaling pathway.

Experimental Workflows

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: - Membranes - Radioligand - Test Compound Start->Plate_Setup Incubation Incubate at RT (60-90 min) Plate_Setup->Incubation Filtration Filter and Wash to separate bound from free ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End: Determine Affinity Analysis->End

Caption: Radioligand binding assay workflow.

cAMP_Assay_Workflow Start Start: Plate Cells Compound_Addition Add Test Compound and Controls Start->Compound_Addition Incubation Incubate at 37°C (15-30 min) Compound_Addition->Incubation Lysis_Detection Lyse Cells and Detect cAMP Incubation->Lysis_Detection Analysis Data Analysis: Calculate EC50 Lysis_Detection->Analysis End End: Determine Potency Analysis->End

Caption: cAMP functional assay workflow.

Conclusion

This compound represents an interesting approach in the design of inhaled β2 adrenergic receptor agonists, with its "soft drug" properties aiming to enhance therapeutic index. While the cessation of its development program limits the availability of specific data, the principles of its design and the methods for its characterization are central to the field of respiratory drug discovery. The protocols and representative data presented in this guide provide a framework for the evaluation of similar compounds and highlight the key parameters necessary for defining the pharmacological profile of a β2 adrenergic receptor agonist. Further research into locally-acting, systemically-cleared compounds may yet yield significant advances in the treatment of obstructive airway diseases.

References

The Elusive History of ZK-90055 Hydrochloride: An Undeveloped β2-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Berlin, Germany - In the landscape of pharmaceutical research, for every compound that reaches the pharmacy shelves, countless others are relegated to the archives of drug development. ZK-90055 hydrochloride is one such molecule, a β2-adrenergic receptor agonist whose journey from synthesis to potential therapeutic application was halted before it could be tested in humans. Despite its obscurity, an examination of the available information provides a glimpse into the drug design strategies of its time.

This compound, chemically known as ethyl 5-isopropoxy-4-methyl-beta-carboline-3-carboxylate hydrochloride, was a product of the research pipeline of Schering AG, a German pharmaceutical company known for its "ZK" nomenclature for new compounds. The primary therapeutic target for ZK-90055 was the β2-adrenergic receptor, a key player in the relaxation of bronchial smooth muscle. Agonists of this receptor are a cornerstone in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).

A notable aspect of ZK-90055's design was its conceptualization as a "soft drug." This pharmaceutical design strategy aims to create a therapeutic agent that is active at its target site—in this case, the lungs, following inhalation—but is rapidly metabolized to an inactive form upon entering the systemic circulation. This approach is intended to minimize or eliminate systemic side effects. The presence of a hydrolyzable ester group in the structure of ZK-90055 is consistent with this design philosophy, as esters are often susceptible to rapid enzymatic cleavage in the bloodstream.

Despite the rationale behind its design, the development of ZK-90055 was terminated prior to the initiation of clinical trials. The specific reasons for this decision have not been detailed in publicly available scientific literature or patents. As a consequence of its early-stage discontinuation, there is a significant lack of in-depth technical data, including detailed experimental protocols for its synthesis and pharmacological characterization, as well as quantitative data on its binding affinity, potency, and pharmacokinetic profile.

The β2-Adrenergic Receptor Signaling Pathway

As a β2-adrenergic receptor agonist, ZK-90055 would have initiated a well-understood signaling cascade upon binding to its receptor on airway smooth muscle cells. This pathway is crucial for achieving bronchodilation.

G General Signaling Pathway of β2-Adrenergic Receptor Agonists ZK90055 ZK-90055 (β2 Agonist) Beta2AR β2-Adrenergic Receptor ZK90055->Beta2AR Binds to Gs_protein Gs Protein (Guanine nucleotide-binding protein) Beta2AR->Gs_protein Activates AdenylylCyclase Adenylyl Cyclase Gs_protein->AdenylylCyclase Stimulates cAMP cAMP (Cyclic Adenosine Monophosphate) AdenylylCyclase->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscleRelaxation Smooth Muscle Relaxation (Bronchodilation) PKA->SmoothMuscleRelaxation Leads to

A diagram illustrating the proposed signaling cascade of ZK-90055.

Due to the absence of specific published research on ZK-90055, a detailed experimental workflow for its characterization cannot be constructed. However, a general workflow for evaluating a novel β2-adrenergic agonist would typically involve a series of in vitro and in vivo studies.

G General Experimental Workflow for a Novel β2 Agonist cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation ReceptorBinding Receptor Binding Assays (Determine affinity, Ki) FunctionalAssays Functional Assays (Measure cAMP production, IC50/EC50) ReceptorBinding->FunctionalAssays SelectivityScreening Selectivity Screening (Assess activity at other adrenergic receptors) FunctionalAssays->SelectivityScreening BronchodilationModels Animal Models of Bronchoconstriction (e.g., histamine or methacholine challenge) SelectivityScreening->BronchodilationModels Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) BronchodilationModels->Pharmacokinetics SafetyPharmacology Safety Pharmacology (Cardiovascular and CNS effects) Pharmacokinetics->SafetyPharmacology Synthesis Chemical Synthesis of ZK-90055 Synthesis->ReceptorBinding

A generalized workflow for the preclinical assessment of a β2 agonist.

Chemical structure and properties of ZK-90055 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-90055 hydrochloride is a selective β2-adrenergic receptor agonist that was under investigation as a potential treatment for asthma.[1][2] Developed with a "soft drug" design philosophy, it features a hydrolysable ester group within its indole structure, intended to allow for localized action in the lungs with rapid systemic inactivation, thereby minimizing side effects.[1] Although its clinical development was discontinued before reaching trials, the pharmacological profile of ZK-90055 remains of interest to researchers in the field of adrenergic receptor pharmacology and drug design. This document provides a comprehensive overview of the chemical structure and known properties of this compound, alongside illustrative experimental protocols and data relevant to its characterization.

Chemical Structure and Physicochemical Properties

ZK-90055 is an indole derivative. The hydrochloride salt form enhances its solubility and stability for formulation purposes.

Chemical Name: Methyl 1-(tert-butylamino)-2-hydroxypropyl)-5-hydroxy-1H-indole-3-carboxylate hydrochloride

Molecular Formula: C₁₆H₂₃ClN₂O₄[3]

Molecular Weight: 342.82 g/mol [4]

CAS Number: 84638-81-3[3]

Chemical Structure:

PropertyValueSource
Molecular FormulaC₁₆H₂₃ClN₂O₄[3]
Molecular Weight342.82 g/mol [4]
CAS Number84638-81-3[3]
AppearanceSolid powder[5]
Storage ConditionsPowder: -20°C for 3 years; In solvent: -80°C for 1 year[5]

Mechanism of Action and Pharmacological Profile

This compound is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[6] The activation of this receptor is a cornerstone of bronchodilator therapy in asthma.

Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like ZK-90055 initiates a well-characterized signaling cascade. The receptor couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation in the airways.[7][8][9]

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ZK-90055 ZK-90055 HCl B2AR β2-Adrenergic Receptor ZK-90055->B2AR Binds to Gs Gs Protein (α, β, γ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway.
"Soft Drug" Concept

ZK-90055 was designed as a "soft drug," a pharmacologically active compound that undergoes predictable and controlled metabolism to inactive and non-toxic metabolites after exerting its therapeutic effect at the target site.[1] In the case of ZK-90055, the indole ester linkage is susceptible to hydrolysis by esterases, which are abundant in the systemic circulation. This design aims to confine the drug's activity to the lungs following inhalation, with any absorbed drug being rapidly inactivated, thus reducing the potential for systemic side effects such as tremors and cardiovascular effects commonly associated with β2-agonists.

Soft_Drug_Concept cluster_lungs Lungs (Target Site) cluster_circulation Systemic Circulation Active ZK-90055 (Active) Effect Bronchodilation Active->Effect Therapeutic Effect Absorbed Absorbed ZK-90055 Active->Absorbed Absorption Inactive Inactive Metabolite Absorbed->Inactive Rapid Hydrolysis Esterases Esterases Esterases->Inactive

Soft Drug Inactivation Pathway.

Quantitative Pharmacological Data

ParameterIllustrative ValueDescription
Binding Affinity (Ki)
vs. β2-Adrenergic Receptor1 - 10 nMConcentration of ZK-90055 required to occupy 50% of the β2-adrenergic receptors in a radioligand binding assay. A lower Ki indicates higher binding affinity.
vs. β1-Adrenergic Receptor> 1000 nMA significantly higher Ki for the β1 receptor would indicate high selectivity for the β2 subtype, which is desirable to minimize cardiac side effects.
Functional Potency (EC50)
cAMP Accumulation5 - 50 nMConcentration of ZK-90055 that produces 50% of the maximal functional response (e.g., cAMP production) in a cell-based assay. A lower EC50 indicates higher potency.

Experimental Protocols

The characterization of a β2-adrenergic agonist like this compound would involve a series of in vitro assays to determine its binding affinity, functional potency, and selectivity. The following are detailed, representative protocols for these key experiments.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This assay measures the ability of ZK-90055 to displace a known radiolabeled ligand from the β2-adrenergic receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.

Materials:

  • Cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol (CYP).

  • Non-specific binding control: Propranolol (a non-selective β-antagonist).

  • Test compound: this compound, serially diluted.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the β2-receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg of protein per well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.

  • Controls:

    • Total Binding: Membranes and radioligand only.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of propranolol (e.g., 10 µM).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of ZK-90055.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ZK-90055 that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Determination of Functional Potency (EC50)

This functional assay measures the ability of ZK-90055 to stimulate the production of the second messenger cAMP.[7][8][9]

Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production.

Materials:

  • A whole-cell system, typically a cell line (e.g., HEK293) stably expressing the human β2-adrenergic receptor.

  • Test compound: this compound, serially diluted.

  • Positive control: Isoproterenol (a non-selective β-agonist).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats).

Methodology:

  • Cell Culture: Plate the cells in 96- or 384-well plates and grow to a suitable confluency.

  • Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a PDE inhibitor in a suitable buffer (e.g., HBSS) for a short period (e.g., 15-30 minutes) at 37°C.

  • Compound Addition: Add varying concentrations of this compound or isoproterenol to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by aspirating the buffer and adding the cell lysis buffer provided with the cAMP detection kit.

  • cAMP Quantification: Follow the manufacturer's protocol for the cAMP detection kit to measure the amount of cAMP in each well lysate.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Plot the measured cAMP concentration against the log concentration of ZK-90055.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of ZK-90055 that elicits 50% of the maximal response) and the Emax (the maximum effect).

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) Memb Prepare β2-Receptor Membranes Incub1 Incubate Membranes with Radioligand & ZK-90055 Memb->Incub1 Filt Filter and Wash Incub1->Filt Count1 Scintillation Counting Filt->Count1 CalcKi Calculate Ki Count1->CalcKi Cells Culture β2-Receptor Expressing Cells Incub2 Incubate Cells with ZK-90055 Cells->Incub2 Lysis Lyse Cells Incub2->Lysis Detect Detect cAMP Levels Lysis->Detect CalcEC50 Calculate EC50 Detect->CalcEC50

Workflow for In Vitro Characterization.

Conclusion

This compound represents an interesting case study in rational drug design, specifically the application of the "soft drug" concept to β2-adrenergic agonists for the treatment of asthma. While its development was halted, its chemical structure and pharmacological basis remain relevant for medicinal chemists and pharmacologists. The lack of publicly available, detailed quantitative data necessitates the use of standardized, illustrative protocols for its characterization, as outlined in this document. These methodologies provide a robust framework for the evaluation of this and similar compounds, contributing to the broader understanding of adrenergic receptor pharmacology.

References

ZK-90055 Hydrochloride: A Technical Whitepaper on an Indole-Based β2-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-90055 hydrochloride is a notable indole derivative synthesized as a selective β2-adrenergic receptor agonist. Developed with the "soft drug" concept in mind, it was designed for localized therapeutic action with rapid systemic inactivation to minimize side effects, targeting respiratory conditions such as asthma. Despite its promising pharmacological profile, the clinical development of this compound was discontinued before reaching clinical trials. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action through the β2-adrenergic signaling pathway, and detailed experimental protocols relevant to its characterization. Due to the cessation of its development, publicly available quantitative data on its binding affinity and functional potency are limited.

Chemical and Physical Properties

This compound is classified as an indole derivative. The key chemical identifiers for this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₆H₂₃ClN₂O₄
Molecular Weight 342.82 g/mol
CAS Number 84638-81-3
Structure Indole derivative

Mechanism of Action: β2-Adrenergic Receptor Signaling

As a β2-adrenergic receptor agonist, this compound exerts its effects by binding to and activating the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This activation initiates a downstream signaling cascade, with the canonical pathway involving the stimulatory G protein (Gs).

Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation, which is the desired therapeutic effect in conditions like asthma.

It is also recognized that the β2-adrenergic receptor can couple to the inhibitory G protein (Gi), which can lead to the activation of alternative signaling pathways, including the MAPK/ERK pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK90055 ZK-90055 HCl beta2AR β2-Adrenergic Receptor ZK90055->beta2AR Binds to Gs Gs-protein beta2AR->Gs Activates Gi Gi-protein beta2AR->Gi Can also couple to AC Adenylyl Cyclase Gs->AC Stimulates MAPK_pathway MAPK/ERK Pathway Gi->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscleRelaxation Smooth Muscle Relaxation PKA->SmoothMuscleRelaxation Leads to Other_Effects Other Cellular Effects MAPK_pathway->Other_Effects Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Pharmacological Data

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound Data not availableData not available
Salbutamol ~250~100
Formoterol ~5~0.5
Isoprenaline (Isoproterenol) ~30~5

Note: The values for Salbutamol, Formoterol, and Isoprenaline are approximate and can vary depending on the specific assay conditions and cell types used.

Proposed Synthesis of this compound

While the specific synthesis protocol for this compound is not detailed in readily accessible literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar indole-2-carboxylic acid derivatives. A potential workflow would likely involve the construction of the 7-hydroxyindole-2-carboxylate core, followed by the introduction of the side chain.

Synthesis_Workflow Start Starting Materials (e.g., substituted aniline) Indole_Core Fischer Indole Synthesis to form 7-hydroxyindole-2-carboxylate Start->Indole_Core Protection Protection of functional groups Indole_Core->Protection Side_Chain_Addition Addition of the (2-tert-butylamino-1-hydroxyethyl) side chain Protection->Side_Chain_Addition Deprotection Deprotection Side_Chain_Addition->Deprotection Final_Product ZK-90055 Deprotection->Final_Product Salt_Formation Salt Formation with HCl Final_Product->Salt_Formation Final_HCl_Salt This compound Salt_Formation->Final_HCl_Salt

Caption: Proposed Synthetic Workflow for ZK-90055 HCl.

Experimental Protocols

The following sections detail representative experimental protocols for the characterization of a β2-adrenergic receptor agonist like this compound.

β2-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing β2-AR Incubate Incubate membranes, radioligand, and test compound at various concentrations Membrane_Prep->Incubate Reagent_Prep Prepare radioligand (e.g., [3H]CGP-12177) and test compound dilutions Reagent_Prep->Incubate Filter Separate bound from free radioligand (e.g., rapid filtration) Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Quantify bound radioactivity using liquid scintillation counting Wash->Scintillation Analysis Analyze data to determine IC50 and calculate Ki Scintillation->Analysis

Caption: Workflow for a β2-AR Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]CGP-12177, a β-adrenergic antagonist).

    • Add increasing concentrations of the test compound (this compound) or a known competitor (for positive control).

    • For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to minimize non-specific binding.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a cell-based functional assay to measure the ability of a test compound to stimulate cAMP production, thereby determining its functional potency (EC50).

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis and Detection cluster_analysis Analysis Cell_Culture Culture cells expressing β2-AR (e.g., CHO-K1) Cell_Plating Plate cells in a 96-well plate and allow to adhere Cell_Culture->Cell_Plating Pre_incubation Pre-incubate cells with a phosphodiesterase (PDE) inhibitor Cell_Plating->Pre_incubation Stimulate Add increasing concentrations of the test compound (ZK-90055 HCl) Pre_incubation->Stimulate Lyse_Cells Lyse the cells to release intracellular cAMP Stimulate->Lyse_Cells Detect_cAMP Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Analyze_Data Analyze data to determine EC50 Detect_cAMP->Analyze_Data

In-Vitro Characterization of ZK-90055 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-90055 hydrochloride is identified as a selective β2 adrenergic receptor agonist. This document provides a comprehensive technical overview of the essential in-vitro assays required to characterize the pharmacological profile of this compound. The following sections detail the methodologies for determining its binding affinity and functional potency at the β2 adrenergic receptor, thereby providing a framework for its preclinical evaluation. While specific experimental data for this compound is not publicly available due to its discontinued development, this guide presents standardized protocols and representative data formats crucial for the assessment of any compound targeting the β2 adrenergic receptor.

Core Concepts: β2 Adrenergic Receptor Signaling

The β2 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates the stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to various downstream cellular responses.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ZK90055 ZK-90055 beta2AR β2 Adrenergic Receptor ZK90055->beta2AR Binds Gs Gs Protein (α, β, γ subunits) beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Caption: β2 Adrenergic Receptor Signaling Pathway.

Quantitative Data Summary

The following tables represent typical data formats for summarizing the in-vitro pharmacological profile of a β2 adrenergic receptor agonist like this compound.

Table 1: Radioligand Binding Affinity of this compound

TargetRadioligandZK-90055 Ki (nM)
β2 Adrenergic Receptor[³H]-CGP 12177Hypothetical Value
β1 Adrenergic Receptor[³H]-CGP 12177Hypothetical Value
α1 Adrenergic Receptor[³H]-PrazosinHypothetical Value
α2 Adrenergic Receptor[³H]-RauwolscineHypothetical Value

Table 2: Functional Potency of this compound

Assay TypeCell LineParameterZK-90055 EC50 (nM)ZK-90055 Emax (%)
cAMP AccumulationHEK293 (expressing human β2AR)cAMP ProductionHypothetical ValueHypothetical Value
Reporter Gene AssayCHO-K1 (expressing human β2AR)Luciferase ActivityHypothetical ValueHypothetical Value

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the β2 adrenergic receptor.

radioligand_binding_workflow Membrane_Prep Prepare cell membranes expressing β2 adrenergic receptor Incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of This compound Membrane_Prep->Incubation Filtration Separate bound from free radioligand by rapid vacuum filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Analyze data to determine IC50 and calculate Ki Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human β2 adrenergic receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177).

      • Increasing concentrations of this compound or a reference compound.

      • For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the functional potency of this compound by quantifying its ability to stimulate cAMP production in whole cells.

camp_assay_workflow Cell_Seeding Seed cells expressing β2 adrenergic receptor into a 96-well plate Pre_incubation Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) Cell_Seeding->Pre_incubation Stimulation Stimulate cells with varying concentrations of this compound Pre_incubation->Stimulation Cell_Lysis Lyse the cells to release intracellular cAMP Stimulation->Cell_Lysis Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Cell_Lysis->Detection Analysis Analyze data to determine EC50 and Emax Detection->Analysis

Caption: cAMP Accumulation Assay Workflow.

Methodology:

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing the human β2 adrenergic receptor.

    • Seed the cells into a 96-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Pre-incubate the cells for a short period (e.g., 15 minutes) at 37°C.

    • Add varying concentrations of this compound or a reference agonist (e.g., isoproterenol) to the wells.

    • Incubate for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Plot the measured cAMP levels as a function of the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response observed).

Conclusion

The in-vitro characterization of this compound, or any novel β2 adrenergic receptor agonist, is a critical step in the drug discovery process. The methodologies outlined in this guide for determining binding affinity and functional potency provide a robust framework for assessing the compound's pharmacological profile. While specific data for this compound is limited, the presented protocols and data visualization formats serve as a standard for the evaluation of such compounds, enabling informed decisions in drug development programs.

Pharmacological Profile of ZK-90055 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 8, 2025

Abstract

ZK-90055 hydrochloride is a selective β2 adrenergic receptor agonist that was under preclinical development. It was designed as a "soft drug" for topical administration, primarily via inhalation, for the treatment of respiratory diseases. The core concept behind ZK-90055's design is to exert its therapeutic effect locally in the lungs while minimizing systemic side effects through rapid metabolic inactivation upon entering systemic circulation. This is achieved through a hydrolyzable ester bond within its indole structure. Despite its innovative design, the development of this compound was discontinued before the commencement of clinical trials. This document provides a comprehensive overview of its known pharmacological properties based on available information.

Mechanism of Action

This compound is an agonist for the β2 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] The binding of ZK-90055 to the β2 adrenergic receptor is expected to initiate a cascade of intracellular events typical for this receptor class.

Signaling Pathway

Activation of the β2 adrenergic receptor by an agonist like ZK-90055 leads to the stimulation of adenylyl cyclase through the Gs alpha subunit of the associated G-protein. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation, particularly in the bronchial passages.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ZK90055 ZK-90055 HCl Beta2AR β2 Adrenergic Receptor ZK90055->Beta2AR Binds to G_protein G-Protein (Gs) Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2 Adrenergic Receptor Signaling Pathway.

Pharmacological Properties

Receptor Binding and Functional Activity

While specific quantitative data such as binding affinity (Ki) or functional potency (EC50) for this compound are not available in the public domain, its classification as a β2 adrenergic receptor agonist indicates that it would exhibit selective binding to this receptor subtype over other adrenergic receptors (e.g., β1, α1, α2).

Table 1: Representative Pharmacological Data (Illustrative Example)

ParameterReceptor SubtypeValueAssay Type
Binding Affinity (Ki) Human β2 Adrenergic Receptor[Data Not Available]Radioligand Binding Assay
Human β1 Adrenergic Receptor[Data Not Available]Radioligand Binding Assay
Functional Potency (EC50) Human β2 Adrenergic Receptor[Data Not Available]cAMP Accumulation Assay

Disclaimer: The table above is for illustrative purposes only to demonstrate the expected data presentation. Actual quantitative data for this compound is not publicly available.

"Soft Drug" Characteristics

ZK-90055 was engineered as a "soft drug," a therapeutic agent that is active at the site of application but is rapidly metabolized to an inactive form upon entering systemic circulation.[1] This design philosophy is particularly advantageous for inhaled therapies, as it aims to maximize local efficacy in the lungs while minimizing systemic adverse effects commonly associated with β2 agonists, such as tachycardia, tremors, and metabolic disturbances. The presence of a hydrolyzable ester bond in the indole structure of ZK-90055 is the key chemical feature designed to facilitate this rapid systemic inactivation.[1]

experimental_workflow cluster_local Local Administration (Lungs) cluster_systemic Systemic Circulation Inhalation Inhalation of ZK-90055 HCl Local_Action Binding to β2 Receptors on Bronchial Smooth Muscle Inhalation->Local_Action Therapeutic_Effect Bronchodilation Local_Action->Therapeutic_Effect Absorption Systemic Absorption Local_Action->Absorption Minor fraction Metabolism Rapid Hydrolysis of Ester Bond Absorption->Metabolism Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite Reduced_Side_Effects Minimized Systemic Side Effects Inactive_Metabolite->Reduced_Side_Effects

Caption: Conceptual Workflow of ZK-90055 as a Soft Drug.

Experimental Protocols (Representative Examples)

Detailed experimental protocols for the pharmacological characterization of this compound have not been published. The following are representative methodologies that would typically be employed to evaluate a compound of this class.

Radioligand Binding Assay (Hypothetical Protocol)
  • Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.

  • Cell Lines: CHO or HEK293 cells stably expressing human β1 or β2 adrenergic receptors.

  • Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).

  • Procedure:

    • Cell membranes are prepared from the respective cell lines.

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Following incubation, bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Hypothetical Protocol)
  • Objective: To determine the functional potency (EC50) and efficacy of this compound at the β2 adrenergic receptor.

  • Cell Line: CHO or HEK293 cells stably expressing the human β2 adrenergic receptor.

  • Procedure:

    • Cells are plated in multi-well plates and grown to confluency.

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with varying concentrations of this compound for a defined period.

    • The reaction is stopped, and the cells are lysed.

    • Intracellular cAMP levels are quantified using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Dose-response curves are generated, and EC50 values are calculated using non-linear regression.

Summary and Conclusion

This compound is a β2 adrenergic receptor agonist designed with the innovative "soft drug" approach to maximize local therapeutic effects in the lungs while minimizing systemic exposure and associated side effects. Its development, however, was halted at the preclinical stage, and as a result, detailed public data on its quantitative pharmacological profile and the specifics of its preclinical evaluation are unavailable. The conceptual basis of its design remains a noteworthy strategy in the development of inhaled therapeutics. Further research into similar compounds could build upon the principles underlying the development of ZK-90055.

References

ZK-90055 Hydrochloride: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-90055 hydrochloride is a selective β2-adrenergic receptor agonist, initially developed for respiratory conditions. Its unique characteristic lies in its design as a "soft drug," intended for localized action with rapid systemic inactivation, thereby minimizing side effects.[1][2][3] While its clinical development was halted, the growing understanding of the β2-adrenergic system's role in the central nervous system (CNS) presents new opportunities for its application in neuroscience research. This guide provides a comprehensive overview of this compound, its mechanism of action, and potential applications in studying neuroinflammation, neuroprotection, and neuronal signaling. Due to the discontinuation of its development, publicly available quantitative data on binding affinity and potency are limited. However, this document outlines detailed experimental protocols and conceptual frameworks for investigating its potential in a neuroscience context.

Introduction to this compound

This compound is an indole derivative that acts as a potent agonist for the β2-adrenergic receptor.[1][2][3] A key feature of its molecular design is a hydrolyzable ester bond, which allows for rapid breakdown into inactive metabolites upon entering systemic circulation.[1][2][3] This "soft drug" approach was originally aimed at providing localized therapeutic effects in the lungs for conditions like asthma, with a reduced risk of systemic cardiovascular and other side effects commonly associated with β2-agonists.[1][2][3]

While its intended clinical application was not pursued, the compound remains a valuable tool for in vitro and preclinical research. The growing body of evidence implicating β2-adrenergic signaling in various neurological processes, including microglial activation, neuroinflammation, and cognitive function, suggests a potential new avenue of investigation for this compound.

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C16H23ClN2O4[4]
Molecular Weight 342.82 g/mol [4]
CAS Number 84638-81-3[4]
Class β2-Adrenergic Receptor Agonist[1][2][3]
Mechanism "Soft Drug" with hydrolyzable ester bond[1][2][3]

The β2-Adrenergic Receptor in the Central Nervous System

The β2-adrenergic receptor, a G-protein coupled receptor (GPCR), is widely expressed in the CNS, including on neurons, astrocytes, and microglia. Its activation by endogenous catecholamines like norepinephrine and epinephrine, or by synthetic agonists, triggers a cascade of intracellular signaling events, primarily through the Gs-adenylyl cyclase-cAMP-PKA pathway.

Recent research has highlighted the multifaceted role of β2-adrenergic signaling in the brain:

  • Neuroprotection: Activation of β2-adrenergic receptors has been shown to have neuroprotective effects in various models of neuronal injury.[5]

  • Modulation of Neuroinflammation: β2-adrenergic agonists can modulate the activity of microglia, the resident immune cells of the brain. This can lead to a suppression of pro-inflammatory responses.[5][6]

  • Cognitive Function: The β2-adrenergic system is implicated in learning and memory processes.

The potential for this compound in neuroscience research stems from its ability to selectively activate these receptors. Its "soft drug" nature could be particularly advantageous in experimental models where localized CNS effects are desired without systemic confounds, for instance, via intracerebroventricular or targeted microinjections.

β2-Adrenergic Receptor Signaling Pathway

G_protein_signaling agonist ZK-90055 HCl (β2 Agonist) receptor β2-Adrenergic Receptor (GPCR) agonist->receptor Binds to g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Gene Expression (e.g., anti-inflammatory cytokines) creb->gene_expression Modulates cellular_response Cellular Response (e.g., decreased inflammation, neuroprotection) gene_expression->cellular_response

Canonical β2-adrenergic receptor signaling pathway.

Experimental Protocols for Neuroscience Research

While specific in vivo neuroscience studies using this compound are not documented in publicly available literature, its properties as a β2-agonist lend it to several established experimental paradigms. The following protocols are detailed methodologies for investigating the effects of a β2-agonist like this compound on primary neuronal and microglial cultures.

In Vitro Investigation of Neuroprotective Effects on Primary Neurons

This protocol outlines a method to assess the potential neuroprotective effects of this compound against excitotoxicity in primary cortical neurons.

3.1.1. Materials and Reagents

  • This compound

  • Primary cortical neuron culture

  • Neurobasal medium with B-27 supplement

  • Glutamate

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Poly-D-lysine coated culture plates

3.1.2. Experimental Workflow

neuroprotection_workflow start Start: Primary Cortical Neuron Culture plating Plate neurons on poly-D-lysine coated plates start->plating treatment Pre-treat with ZK-90055 HCl (various concentrations) plating->treatment insult Induce excitotoxicity (e.g., with Glutamate) treatment->insult incubation Incubate for 24 hours insult->incubation assay Measure cell viability (LDH Assay) incubation->assay analysis Data Analysis: Compare viability between treated and untreated groups assay->analysis end End analysis->end

Workflow for assessing neuroprotective effects.

3.1.3. Detailed Methodology

  • Cell Culture: Culture primary cortical neurons from embryonic day 18 (E18) mouse or rat embryos on poly-D-lysine coated 96-well plates in Neurobasal medium supplemented with B-27. Maintain cultures at 37°C in a humidified 5% CO2 incubator for 7-10 days.

  • Treatment: Prepare a stock solution of this compound in sterile water or DMSO. On the day of the experiment, serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Pre-treat the neuronal cultures with the different concentrations of this compound for 1 hour. Include a vehicle control group.

  • Excitotoxic Insult: Following pre-treatment, add glutamate to the culture medium to a final concentration of 50-100 µM to induce excitotoxicity.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Cytotoxicity Assay: Assess cell death by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to a positive control (neurons treated with a lysis buffer) and a negative control (untreated neurons).

Assessment of Anti-inflammatory Effects on Microglia

This protocol describes a method to evaluate the ability of this compound to suppress the pro-inflammatory response of microglia activated by lipopolysaccharide (LPS).

3.2.1. Materials and Reagents

  • This compound

  • Primary microglial culture or BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

  • Lipopolysaccharide (LPS)

  • Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α and IL-1β

  • Nitric oxide (NO) assay kit (Griess reagent)

3.2.2. Experimental Workflow

microglia_workflow start Start: Primary Microglia or BV-2 Cell Culture plating Plate cells in 24-well plates start->plating treatment Treat with ZK-90055 HCl (various concentrations) plating->treatment activation Activate with LPS treatment->activation incubation Incubate for 24 hours activation->incubation supernatant Collect culture supernatant incubation->supernatant assays Measure pro-inflammatory markers: - TNF-α (ELISA) - IL-1β (ELISA) - Nitric Oxide (Griess Assay) supernatant->assays analysis Data Analysis: Compare marker levels between treated and untreated groups assays->analysis end End analysis->end

Workflow for assessing anti-inflammatory effects.

3.2.3. Detailed Methodology

  • Cell Culture: Culture primary microglia or the BV-2 cell line in DMEM with 10% FBS in 24-well plates until they reach 80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of this compound (1 nM to 10 µM) for 1 hour.

  • Activation: Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response. Include a control group with no LPS and a group with LPS and vehicle.

  • Incubation: Incubate the plates for 24 hours.

  • Measurement of Inflammatory Markers:

    • Cytokines: Collect the culture supernatant and measure the concentrations of TNF-α and IL-1β using specific ELISA kits according to the manufacturer's instructions.

    • Nitric Oxide: Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

  • Data Analysis: Quantify the levels of TNF-α, IL-1β, and nitric oxide for each treatment condition and compare the results from this compound-treated groups to the LPS-only group.

Summary and Future Directions

This compound, with its selective β2-adrenergic agonism and "soft drug" characteristics, represents a potentially valuable research tool for the neuroscience community. While the lack of extensive publicly available data necessitates initial characterization by individual laboratories, the established importance of the β2-adrenergic system in the CNS provides a strong rationale for its investigation.

Future research could explore its efficacy in animal models of neurodegenerative diseases, such as Parkinson's or Alzheimer's disease, where neuroinflammation is a key pathological feature. Furthermore, its potential to modulate synaptic plasticity and cognitive function warrants investigation. The experimental frameworks provided in this guide offer a starting point for elucidating the neurobiological effects of this compound and for potentially uncovering novel therapeutic strategies for neurological disorders.

References

ZK-90055 Hydrochloride: A Technical Guide to its Interaction with GPCR Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-90055 hydrochloride is identified as a β2 adrenergic receptor agonist.[1][2][3] The β2 adrenergic receptor (β2AR) is a quintessential member of the G-protein coupled receptor (GPCR) superfamily, which plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, particularly in the airways.[4][5] Agonists of the β2AR, like ZK-90055, are of significant interest in the research and development of therapeutics for conditions such as asthma and chronic obstructive pulmonary disease (COPD).[6] This technical guide provides an in-depth overview of the core signaling pathways activated by ZK-90055 and the standard experimental protocols used to characterize such compounds. Although the development of ZK-90055 was halted before the commencement of clinical trials, understanding its interaction with GPCR signaling pathways provides a valuable framework for the study of other β2AR agonists.[1]

β2 Adrenergic Receptor Signaling Pathway

Upon binding of an agonist such as ZK-90055, the β2 adrenergic receptor undergoes a conformational change. This change facilitates the coupling to and activation of the heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a cellular response, such as smooth muscle relaxation in the bronchi.[4][5]

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ZK_90055 ZK-90055 HCl (Agonist) B2AR β2 Adrenergic Receptor (GPCR) ZK_90055->B2AR Binds Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs_a Gsα (active) Gs->Gs_a Dissociates Gs_a->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: β2 Adrenergic Receptor Signaling Pathway.

Quantitative Data

ParameterDescriptionTypical Assay
Ki (nM) Inhibitory constant; a measure of the binding affinity of the compound to the β2 adrenergic receptor.Radioligand Binding Assay
IC50 (nM) Half-maximal inhibitory concentration; the concentration of the compound that displaces 50% of the radioligand.Radioligand Binding Assay
EC50 (nM) Half-maximal effective concentration; the concentration of the compound that produces 50% of the maximal response.cAMP Accumulation Assay
Emax (%) The maximum functional response elicited by the compound, relative to a full agonist.cAMP Accumulation Assay

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of GPCR agonists. Below are representative protocols for key experiments used to assess the interaction of compounds like ZK-90055 with the β2 adrenergic receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the β2 adrenergic receptor. It measures the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

a. Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human β2 adrenergic receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol (non-selective β-antagonists).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters and Filtration Apparatus .

b. Method:

  • Prepare a series of dilutions of the test compound (this compound).

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the β2 adrenergic receptor signaling pathway.

a. Materials:

  • Whole Cells: Cells expressing the human β2 adrenergic receptor (e.g., CHO or HEK293 cells).

  • Test Compound: this compound.

  • Reference Agonist: Isoproterenol (a full β-agonist).

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.

  • Cell Culture Medium and Stimulation Buffer .

  • cAMP Assay Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

b. Method:

  • Plate the cells in a 96-well or 384-well plate and culture overnight.

  • On the day of the assay, remove the culture medium and pre-incubate the cells with a PDE inhibitor in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

  • Prepare a series of dilutions of the test compound (this compound) and the reference agonist.

  • Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration as a function of the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

  • Compare the Emax of the test compound to that of the reference full agonist to determine if it is a full or partial agonist.

Experimental Workflow

The characterization of a novel β2 adrenergic receptor agonist typically follows a logical progression from initial binding studies to functional and more complex cellular assays.

experimental_workflow Start Novel Compound (e.g., ZK-90055) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine_Affinity Determine Ki (Binding Affinity) Binding_Assay->Determine_Affinity Functional_Assay cAMP Accumulation Assay Determine_Affinity->Functional_Assay If binding is confirmed Determine_Potency Determine EC50 & Emax (Functional Potency & Efficacy) Functional_Assay->Determine_Potency Downstream_Assays Downstream Signaling Assays (e.g., PKA activation) Determine_Potency->Downstream_Assays If functional activity is confirmed Cellular_Response Cell-Based Functional Assays (e.g., Smooth Muscle Relaxation) Downstream_Assays->Cellular_Response End Compound Characterized Cellular_Response->End

Caption: Experimental Workflow for Agonist Characterization.

References

ZK-90055 Hydrochloride: A Technical Whitepaper on a "Soft Drug" Approach to β2-Adrenergic Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-90055 hydrochloride is a β2-adrenergic receptor agonist designed as a "soft drug," a therapeutic agent engineered to exert its pharmacological effect locally and then undergo predictable, rapid inactivation to a non-toxic metabolite upon entering systemic circulation.[1][2][3][4] This design strategy aims to minimize systemic side effects often associated with β2-agonist therapy, such as tachycardia and muscle tremors. ZK-90055, an indole derivative, incorporates a hydrolyzable ester moiety that is susceptible to cleavage by carboxylesterases, leading to a readily excretable, inactive carboxylic acid metabolite.[2][3][4][5] Although the development of ZK-90055 was discontinued before the commencement of clinical trials, its design exemplifies the principles of retrometabolic drug design and offers valuable insights into creating safer therapeutic agents.[2][3][4] This technical guide provides an in-depth overview of the core concepts behind this compound, including its mechanism of action, the "soft drug" principle, and representative experimental protocols and data relevant to its preclinical evaluation.

The "Soft Drug" Concept

The "soft drug" concept is a cornerstone of retrometabolic drug design, which focuses on developing therapeutic agents with an improved therapeutic index by integrating metabolic considerations from the outset of the design process.[6] Unlike prodrugs, which are inactive compounds converted to active drugs in the body, soft drugs are pharmacologically active molecules that are designed to have a predictable and controlled metabolic inactivation.[2][3] The primary goal is to achieve localized therapeutic action while minimizing systemic exposure and associated adverse effects.[1][2][3][4]

Key characteristics of a soft drug include:

  • Local Activity: The drug is administered at or near the site of action to elicit its desired therapeutic effect.

  • Predictable Metabolism: The drug contains a metabolically labile functional group, often an ester, which is readily cleaved by ubiquitous enzymes like carboxylesterases.[5]

  • Inactive Metabolites: The metabolic breakdown product is pharmacologically inactive and non-toxic, allowing for safe systemic clearance.

This compound was designed based on these principles, with its ester group serving as the "soft" spot for metabolic inactivation.

Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound functions as an agonist of the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][3][7][8][9][10] These receptors are predominantly located on the smooth muscle cells of the airways.[11]

Canonical Signaling Pathway

The primary signal transduction pathway for β2-adrenergic receptor activation is as follows:

  • Agonist Binding: ZK-90055 binds to the β2-adrenergic receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.[6][11][12][13]

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][11][12][13]

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[12][13]

  • Downstream Effects: PKA phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[14]

G_protein_signaling ZK90055 This compound Beta2AR β2-Adrenergic Receptor ZK90055->Beta2AR Binds to G_Protein Gs Protein (inactive) Beta2AR->G_Protein Activates G_Protein_active Gs Protein (active) G_Protein->G_Protein_active GDP -> GTP AC Adenylyl Cyclase G_Protein_active->AC Activates AC_active Adenylyl Cyclase (active) AC->AC_active cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Leads to Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Receptor Binding Assay (Determine Affinity - Ki) Decision Proceed to In Vivo? Binding_Assay->Decision Functional_Assay Functional Assay (Determine Potency - EC50) Functional_Assay->Decision Metabolic_Assay Metabolic Stability Assay (Determine In Vitro Half-life) Metabolic_Assay->Decision PK_Study Pharmacokinetic Study (Determine Systemic Exposure) End Candidate Profile PK_Study->End PD_Study Pharmacodynamic Study (Determine In Vivo Efficacy) PD_Study->End Start This compound Start->Binding_Assay Start->Functional_Assay Start->Metabolic_Assay Decision->PK_Study Yes Decision->PD_Study Yes

References

Methodological & Application

Experimental Protocols for a β2 Adrenergic Receptor Agonist: ZK-90055 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental protocols and quantitative data for ZK-90055 hydrochloride are not publicly available as its development was discontinued before clinical trials. The following application notes and protocols are representative examples based on the established methodologies for characterizing β2 adrenergic receptor agonists.

Introduction

This compound is identified as a β2 adrenergic receptor agonist.[1][2][3][4] β2 adrenergic receptors are transmembrane glycoproteins that are activated by catecholamines like epinephrine and norepinephrine, playing a crucial role in the regulation of cardiovascular and pulmonary functions.[5][6] Agonists targeting these receptors are of significant therapeutic interest, primarily for treating asthma and other pulmonary disorders due to their ability to induce smooth muscle relaxation and bronchodilation.[7] The canonical signaling pathway for β2 adrenergic receptors involves their coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[3][8]

These notes provide a generalized framework for the preclinical evaluation of a β2 adrenergic receptor agonist like this compound, from initial in vitro characterization to subsequent in vivo efficacy and safety assessment.

I. In Vitro Assays

In vitro assays are fundamental for determining the potency, selectivity, and mechanism of action of a test compound at the target receptor.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the β2 adrenergic receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2 adrenergic receptor.

  • Radioligand Binding: Use a known radiolabeled antagonist for the β2 adrenergic receptor (e.g., [3H]CGP-12177).

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Detection: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Objective: To measure the functional activity of this compound as an agonist, typically by quantifying the downstream second messenger, cAMP.

Protocol:

  • Cell Culture: Plate cells expressing the β2 adrenergic receptor in a suitable multi-well format.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. A known β2 agonist like isoproterenol should be used as a positive control.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[9]

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy (Emax).

Selectivity Profiling

Objective: To assess the selectivity of this compound by testing its activity against other related receptors.

Protocol:

  • Perform binding or functional assays as described above for a panel of other receptors, such as β1 adrenergic receptors, α-adrenergic receptors, and other relevant GPCRs.

  • Compare the potency (Ki or EC50) of this compound at the β2 adrenergic receptor to its potency at other receptors to determine its selectivity profile.

II. In Vivo Studies

In vivo studies are essential to evaluate the physiological effects, efficacy, and safety of the compound in a living organism.

Bronchodilation Efficacy in Animal Models

Objective: To assess the ability of this compound to protect against or reverse bronchoconstriction in a relevant animal model (e.g., guinea pig or mouse model of asthma).

Protocol:

  • Animal Model: Induce bronchoconstriction in the animals using an agent like methacholine or histamine.

  • Compound Administration: Administer this compound via a relevant route (e.g., inhalation or intravenous injection) prior to or after the bronchoconstrictor challenge.

  • Measurement of Airway Resistance: Measure changes in airway resistance and lung function using techniques such as whole-body plethysmography.

  • Data Analysis: Compare the degree of bronchodilation in treated animals to control groups to determine the efficacy of the compound.

Cardiovascular Safety Assessment

Objective: To evaluate the potential cardiovascular side effects of this compound, such as changes in heart rate and blood pressure.

Protocol:

  • Animal Model: Use a suitable animal model, such as a telemetered rat or dog, which allows for continuous monitoring of cardiovascular parameters.

  • Compound Administration: Administer this compound at various doses.

  • Cardiovascular Monitoring: Continuously record heart rate, blood pressure, and electrocardiogram (ECG) data.

  • Data Analysis: Analyze the data for any significant changes in cardiovascular parameters compared to baseline and vehicle-treated controls. Tachycardia is a potential side effect of β2 agonists.[7]

Quantitative Data Summary

As no specific data for this compound is available, the following table illustrates how data for a hypothetical β2 adrenergic receptor agonist would be presented.

Assay Parameter Value
In Vitro Receptor Binding Ki (β2 Adrenergic Receptor)1.5 nM
Ki (β1 Adrenergic Receptor)150 nM
In Vitro Functional Assay EC50 (cAMP accumulation)5.2 nM
Emax98% (relative to Isoproterenol)
In Vivo Bronchodilation ED50 (inhibition of methacholine-induced bronchoconstriction)10 µg/kg (inhaled)
In Vivo Cardiovascular Safety Heart Rate Increase at ED50< 10%

Visualizations

Signaling Pathway

G Figure 1: Generalized β2 Adrenergic Receptor Signaling Pathway ZK90055 This compound (Agonist) Beta2AR β2 Adrenergic Receptor ZK90055->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to

Caption: Generalized β2 Adrenergic Receptor Signaling Pathway

Experimental Workflow

G Figure 2: General Experimental Workflow for a β2 Agonist cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Receptor Binding Assays (Determine Affinity) Functional Functional Assays (Determine Potency & Efficacy) Binding->Functional Selectivity Selectivity Profiling (Assess Off-Target Effects) Functional->Selectivity Lead_Optimization Lead Optimization Selectivity->Lead_Optimization Efficacy Efficacy Models (e.g., Bronchodilation) Safety Safety & Toxicology (e.g., Cardiovascular) Efficacy->Safety Candidate Candidate Drug Safety->Candidate Start Compound Synthesis (this compound) Start->Binding Lead_Optimization->Efficacy Promising Candidate Lead_Optimization->Start Iterate

Caption: General Experimental Workflow for a β2 Agonist

References

Application Notes and Protocols for ZK-90055 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-90055 hydrochloride is a potent and selective β2 adrenergic receptor agonist.[1][2][3] As a critical tool in studying the physiological and pathological roles of the β2 adrenergic system, proper handling and dissolution of this compound are paramount for reproducible and accurate experimental outcomes in cell culture applications. These application notes provide a detailed protocol for the solubilization of this compound, preparation of sterile stock solutions, and subsequent dilution to working concentrations for use in cell-based assays.

Physicochemical Properties and Mechanism of Action

This compound acts as an agonist at the β2 adrenergic receptor, a G-protein coupled receptor (GPCR).[4] Upon binding, it stimulates the Gs alpha subunit of the associated heterotrimeric G-protein. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5][6] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[5][6]

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Formula C₁₆H₂₃ClN₂O₄Internal Data
Molecular Weight 342.82 g/mol Internal Data
CAS Number 84638-81-3
Solubility in DMSO 55 mg/mL (160.43 mM)Internal Data
Recommended Storage -20°CInternal Data

Experimental Protocols

Materials
  • This compound powder

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, 0.22 µm syringe filters

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line in use

  • Biological safety cabinet

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to perform all steps in a sterile environment (i.e., a biological safety cabinet) to maintain the sterility of the solution for cell culture use.

  • Equilibrate Reagents: Allow the this compound powder and sterile DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.43 mg of the compound (Molecular Weight = 342.82 g/mol ).

  • Dissolution: Aseptically transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of sterile, cell culture grade DMSO. For 3.43 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.

  • Sterile Filtration: To ensure the stock solution is sterile, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile, light-protected vial.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Properly label the aliquots with the compound name, concentration, date of preparation, and solvent.

Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution, or a direct 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming and denaturation of proteins in the medium.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures and incubate for the desired period.

Stability in Cell Culture Media

The stability of this compound in aqueous cell culture media at 37°C has not been extensively reported. As with many compounds, prolonged incubation in aqueous solutions at physiological temperature may lead to degradation. The stability can be influenced by the pH of the medium and the presence of other components.[7][8]

Recommendation: It is advisable to prepare fresh working solutions for each experiment. If long-term incubation is required, it is recommended that researchers empirically determine the stability of this compound in their specific cell culture medium and under their experimental conditions.

Recommended Working Concentration

The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on published data for other β2 adrenergic agonists, a starting concentration range of 1 nM to 10 µM is recommended.

Recommendation: To determine the optimal concentration for your specific experimental setup, it is highly recommended to perform a dose-response curve.

Mandatory Visualizations

G cluster_prep Protocol 1: Stock Solution Preparation cluster_dilution Protocol 2: Working Solution Preparation weigh Weigh ZK-90055 HCl Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Cell Culture Medium thaw->dilute mix Gently Mix dilute->mix apply Apply to Cells mix->apply

Caption: Experimental workflow for dissolving this compound.

G cluster_pathway This compound Signaling Pathway ZK90055 ZK-90055 HCl beta2AR β2 Adrenergic Receptor (GPCR) ZK90055->beta2AR Binds to G_protein Gs Protein beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: β2 adrenergic receptor signaling pathway activated by ZK-90055.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the proper storage, handling, and stability assessment of ZK-90055 hydrochloride, a β2 adrenergic receptor agonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the validity of research outcomes.

Recommended Storage Conditions

Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsStore in a tightly sealed, desiccated container. Protect from light and moisture.
In Solvent -80°CUp to 1 yearUse a suitable inert solvent. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

Note: For shipping, this compound is typically stable at room temperature for short periods. However, upon receipt, it should be stored at the recommended long-term storage temperature.

Stability Profile

This compound is chemically stable under standard ambient conditions. However, as a hydrochloride salt, it may be susceptible to degradation in the presence of moisture and high temperatures over extended periods. It is also important to use corrosion-resistant containers for long-term storage, as hydrochloride salts can be corrosive to some metals. The product should be handled under an inert atmosphere if possible, especially when preparing solutions, to minimize oxidation.

Experimental Protocols

The following are representative protocols for conducting stability testing of this compound, based on the International Council for Harmonisation (ICH) Q1A guidelines. These protocols are intended to serve as a template and may require optimization based on the specific formulation and analytical methods used.

Protocol 1: Long-Term and Accelerated Stability Study of Solid this compound

1. Objective: To evaluate the stability of solid this compound under long-term and accelerated storage conditions to determine its retest period.

2. Materials:

  • This compound (at least three primary batches)
  • Appropriate container closure system (e.g., amber glass vials with inert caps)
  • Controlled environment stability chambers

3. Methods:

4. Data Analysis:

  • Evaluate any changes in appearance, assay, purity, and water content over time and under the different storage conditions.
  • If a significant change is observed during accelerated testing, the retest period will be determined based on the long-term data. A significant change is typically defined as a 5% change in assay from the initial value or any degradation product exceeding its acceptance criterion.

Protocol 2: Photostability Testing of this compound

1. Objective: To assess the intrinsic photostability of this compound.

2. Materials:

  • This compound (one batch)
  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).
  • Chemically inert, transparent containers.
  • Light-opaque wrapping material (e.g., aluminum foil) for dark controls.

3. Methods:

4. Data Analysis:

  • Evaluate the extent of degradation and changes in physical properties caused by light exposure.
  • If significant photodegradation occurs, appropriate light-protective packaging should be used.

Visualizations

Signaling Pathway of this compound

This compound is a β2 adrenergic receptor agonist. Upon binding to the β2 adrenergic receptor, it initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).

ZK90055_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ZK90055 ZK-90055 HCl Beta2AR β2 Adrenergic Receptor ZK90055->Beta2AR Binds Gs_protein Gs Protein (α, β, γ subunits) Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: β2 Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting a comprehensive stability study for a pharmaceutical compound like this compound.

Stability_Testing_Workflow cluster_storage Storage Conditions start Start: Obtain at least 3 batches of ZK-90055 HCl protocol Develop Stability Testing Protocol (ICH Guidelines) start->protocol sample_prep Prepare and Package Stability Samples protocol->sample_prep long_term Long-Term (25°C/60%RH) sample_prep->long_term accelerated Accelerated (40°C/75%RH) sample_prep->accelerated photostability Photostability (ICH Q1B) sample_prep->photostability analysis Perform Analytical Testing at Scheduled Time Points (HPLC, KF, etc.) long_term->analysis accelerated->analysis photostability->analysis data_eval Evaluate Data for Significant Changes analysis->data_eval retest_period Establish Retest Period and Storage Conditions data_eval->retest_period end End: Final Stability Report retest_period->end

Caption: General Workflow for Stability Testing.

ZK-90055 Hydrochloride In-Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: ZK-90055 hydrochloride is a research compound whose development was discontinued before the commencement of clinical trials. Consequently, publicly available in-vivo administration data and established protocols are limited. The following application notes and protocols are based on the known pharmacology of ZK-90055 as a β2 adrenergic receptor agonist and general principles of in-vivo research for this class of compounds. These should be regarded as illustrative guidance and adapted based on specific experimental goals and institutional guidelines.

Introduction

This compound is a selective β2 adrenergic receptor agonist.[1][2][3][4] It was developed as a "soft drug," designed to be active at the site of local administration, such as the lungs via inhalation, and then rapidly metabolized into an inactive form upon entering systemic circulation.[1][5][6][7] This approach aims to maximize therapeutic effects at the target tissue while minimizing systemic side effects. The primary therapeutic target for such a compound would be respiratory conditions involving bronchoconstriction, such as asthma.

Mechanism of Action: β2 Adrenergic Receptor Signaling

This compound exerts its effects by binding to and activating β2 adrenergic receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade that leads to smooth muscle relaxation.

G ZK-90055 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK-90055 ZK-90055 β2-AR β2 Adrenergic Receptor ZK-90055->β2-AR Binds G_Protein Gs Protein β2-AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates MLCK_inactive Inactive MLCK-P PKA->MLCK_inactive Phosphorylates (Inactivates) MLCK_active Active Myosin Light Chain Kinase (MLCK) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: β2 Adrenergic Receptor Signaling Cascade.

In-Vivo Administration Protocols

Due to the intended localized action and rapid systemic inactivation of ZK-90055, in-vivo studies would likely focus on administration routes that deliver the compound directly to the target organ, such as intratracheal instillation or aerosol inhalation for respiratory applications. The following are generalized protocols for preclinical evaluation in a guinea pig model of bronchoconstriction.

Animal Model
  • Species: Hartley Guinea Pig

  • Rationale: Guinea pigs have a well-characterized sensitive respiratory system that is a standard model for asthma and bronchoconstriction studies.

Experimental Protocol: Evaluation of Bronchoprotective Effect

This protocol outlines a general procedure to assess the efficacy of ZK-90055 in preventing bronchoconstriction induced by a chemical agent like histamine or methacholine.

G Bronchoprotection Experimental Workflow cluster_setup Preparation cluster_experiment Experiment cluster_analysis Data Analysis Acclimatize Animal Acclimatization Anesthetize Anesthetize Animal Acclimatize->Anesthetize Surgical_Prep Surgical Preparation (e.g., cannulation) Anesthetize->Surgical_Prep Baseline Record Baseline Respiratory Parameters Surgical_Prep->Baseline Administer_Drug Administer ZK-90055 or Vehicle (e.g., intratracheal) Baseline->Administer_Drug Challenge Administer Bronchoconstrictor (e.g., histamine IV) Administer_Drug->Challenge Record_Response Record Post-Challenge Respiratory Parameters Challenge->Record_Response Analyze Analyze Data and Compare Groups Record_Response->Analyze

Caption: Generalized Experimental Workflow.

Methodology:

  • Animal Preparation:

    • Acclimatize animals to laboratory conditions for at least one week.

    • Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane or a combination of ketamine/xylazine).

    • If required, perform a tracheotomy and cannulate the trachea for controlled ventilation and measurement of respiratory parameters.

    • Cannulate a jugular vein for intravenous administration of the bronchoconstricting agent.

  • Drug Administration:

    • Vehicle Group: Administer the vehicle solution (e.g., saline) via the chosen route (e.g., intratracheal instillation or aerosol).

    • Treatment Group(s): Administer this compound, dissolved in the vehicle, at various doses.

  • Bronchial Challenge:

    • At a set time point after drug administration, administer a bronchoconstricting agent (e.g., histamine or methacholine) intravenously.

  • Measurement of Response:

    • Continuously monitor and record respiratory parameters, such as airway resistance and lung compliance, before and after the bronchial challenge.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor-induced response in the ZK-90055 treated groups compared to the vehicle control group.

Quantitative Data (Illustrative)

Treatment GroupDose (µg/kg, intratracheal)Peak Bronchoconstriction (% increase in airway resistance)% Inhibition of Bronchoconstriction
VehicleN/A150 ± 150%
ZK-90055 HCl195 ± 1236.7%
ZK-90055 HCl350 ± 866.7%
ZK-90055 HCl1020 ± 586.7%
Salbutamol (Control)1025 ± 683.3%

Data are presented as Mean ± SEM and are for illustrative purposes only.

Pharmacokinetic Considerations (Hypothetical)

The "soft drug" nature of ZK-90055 implies a specific pharmacokinetic profile that would be a key area of investigation.

ParameterExpected Finding after InhalationRationale
Tmax (lungs) ShortRapid absorption in the lung tissue.
Cmax (plasma) LowDesigned for poor systemic absorption and/or rapid metabolism.
t1/2 (plasma) Very ShortRapid systemic clearance to minimize side effects.
Metabolites (plasma) High concentration of inactive metabolitesEvidence of rapid systemic inactivation.

Summary and Conclusion

This compound is a β2 adrenergic receptor agonist with the interesting pharmacological design of a "soft drug." While the discontinuation of its development limits the availability of detailed in-vivo data, the principles of its mechanism of action and intended therapeutic application allow for the design of relevant preclinical studies. Researchers investigating this or similar compounds should focus on local administration routes and study designs that can differentiate local efficacy from systemic effects and pharmacokinetics. The provided protocols and illustrative data serve as a foundational guide for such investigations.

References

Application Notes and Protocols for ZK-90055 Hydrochloride in Asthma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the preclinical use of ZK-90055 hydrochloride in asthma models is limited due to the discontinuation of its development before clinical trials. The following application notes and protocols are representative examples based on the known mechanism of action of β2-adrenergic receptor agonists and are intended to serve as a guideline for research. The quantitative data presented is hypothetical and for illustrative purposes only.

Introduction

This compound is a potent and selective β2-adrenergic receptor agonist.[1][2] It was developed as a "soft drug," designed for local administration via inhalation to elicit a therapeutic effect directly in the lungs.[1] A key feature of its design is a hydrolysable ester bond, intended to lead to rapid inactivation upon entry into the systemic circulation, thereby minimizing potential side effects.[1] The primary therapeutic target for ZK-90055 in asthma is the β2-adrenergic receptor on airway smooth muscle cells, leading to bronchodilation.

Mechanism of Action

As a β2-adrenergic receptor agonist, this compound binds to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

ZK90055 ZK-90055 HCl Beta2AR β2-Adrenergic Receptor ZK90055->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

Diagram 1: Simplified signaling pathway of this compound.

Applications in Asthma Research Models

This compound can be utilized in various preclinical asthma models to investigate its efficacy as a bronchodilator and its potential anti-inflammatory properties. Common models include those induced by allergens (e.g., ovalbumin, house dust mite) or chemical bronchoconstrictors (e.g., methacholine, histamine) in species such as guinea pigs, rats, and mice.

Experimental Protocols

In Vivo Model of Allergic Asthma and Airway Hyperresponsiveness

This protocol describes the use of an ovalbumin (OVA)-sensitized mouse model to assess the effects of this compound on airway hyperresponsiveness (AHR), inflammatory cell infiltration, and cytokine levels.

4.1.1. Experimental Workflow

cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Assessment Phase Day0 Day 0: OVA/Alum IP Injection Day14 Day 14: OVA/Alum IP Injection Day0->Day14 Day21_23 Days 21-23: Nebulized OVA Challenge Day14->Day21_23 Treatment ZK-90055 HCl or Vehicle (30 min prior to challenge) Day25 Day 25: AHR Measurement Day21_23->Day25 Day26 Day 26: BALF & Lung Tissue Collection Day25->Day26

Diagram 2: Experimental workflow for the OVA-sensitized mouse model.

4.1.2. Materials

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Sterile saline

  • Methacholine hydrochloride

  • Animal ventilator

  • Whole-body plethysmograph

  • ELISA kits for cytokines (e.g., IL-4, IL-5, IL-13)

4.1.3. Procedure

  • Sensitization:

    • On days 0 and 14, sensitize BALB/c mice with intraperitoneal (IP) injections of 20 µg OVA emulsified in 2 mg aluminum hydroxide in 0.2 mL saline.

  • Challenge and Treatment:

    • On days 21, 22, and 23, expose mice to an aerosol of 1% OVA in saline for 30 minutes.

    • Administer nebulized this compound or vehicle control 30 minutes prior to each OVA challenge.

  • Measurement of Airway Hyperresponsiveness (AHR):

    • On day 25, assess AHR to inhaled methacholine.

    • Place mice in a whole-body plethysmograph and record baseline enhanced pause (Penh) values.

    • Expose mice to nebulized saline followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Record Penh values for 3 minutes after each nebulization.

  • Bronchoalveolar Lavage (BAL) and Lung Tissue Collection:

    • On day 26, euthanize the mice.

    • Perform bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold saline via a tracheal cannula.

    • Centrifuge the BAL fluid (BALF) and collect the supernatant for cytokine analysis.

    • Resuspend the cell pellet for total and differential cell counts.

    • Collect lung tissue for histological analysis (e.g., H&E and PAS staining) and cytokine measurement.

In Vitro Guinea Pig Tracheal Ring Assay

This protocol assesses the direct relaxant effect of this compound on pre-contracted airway smooth muscle.

4.2.1. Procedure

  • Isolate the trachea from a euthanized guinea pig and place it in Krebs-Henseleit solution.

  • Cut the trachea into 2-3 mm wide rings.

  • Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g.

  • Induce contraction with histamine (1 µM).

  • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) to the organ bath.

  • Record the relaxation response as a percentage of the histamine-induced contraction.

Data Presentation

Hypothetical In Vivo Data

Table 1: Effect of this compound on Airway Hyperresponsiveness (PC200 Methacholine)

Treatment GroupDose (µg/kg, inhaled)PC200 (mg/mL)
Vehicle Control-8.5 ± 1.2
ZK-90055 HCl1015.2 ± 2.1
ZK-90055 HCl3024.8 ± 3.5
Salbutamol3022.5 ± 2.9
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. PC200 is the provocative concentration of methacholine causing a 200% increase in Penh.

Table 2: Effect of this compound on Inflammatory Cells in BALF

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)
Vehicle Control5.8 ± 0.72.5 ± 0.4
ZK-90055 HCl (30 µg/kg)5.5 ± 0.62.3 ± 0.3
Dexamethasone (1 mg/kg)2.1 ± 0.30.5 ± 0.1
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 3: Effect of this compound on Th2 Cytokines in BALF (pg/mL)

Treatment GroupIL-4IL-5IL-13
Vehicle Control85 ± 12110 ± 15150 ± 20
ZK-90055 HCl (30 µg/kg)81 ± 11105 ± 13142 ± 18
Dexamethasone (1 mg/kg)30 ± 542 ± 755 ± 9
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Hypothetical In Vitro Data

Table 4: Relaxant Effect of this compound on Histamine-Contracted Guinea Pig Trachea

CompoundEC50 (nM)
ZK-90055 HCl2.5 ± 0.4
Salbutamol5.1 ± 0.7
Isoprenaline1.8 ± 0.3
*Data are presented as mean ± SEM. EC50 is the concentration producing 50% of the maximal relaxation.

Interpretation of Results

The hypothetical data suggests that this compound is a potent bronchodilator, effectively reversing methacholine-induced airway hyperresponsiveness in an in vivo asthma model and relaxing pre-contracted tracheal smooth muscle in vitro. As a typical β2-agonist, it is not expected to have significant direct effects on the primary allergic inflammatory response, such as eosinophil infiltration and Th2 cytokine production. These inflammatory aspects are typically targeted by corticosteroids like dexamethasone.

Conclusion

This compound represents an interesting pharmacological tool for studying β2-adrenergic receptor function in the context of asthma. Its "soft drug" characteristics, while ultimately leading to the cessation of its clinical development, provide a unique profile for preclinical research focused on localized drug action in the airways. The protocols and expected outcomes detailed here offer a framework for investigating the therapeutic potential of similar compounds in asthma research.

References

Application of ZK-90055 Hydrochloride in Adrenergic Receptor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ZK-90055 hydrochloride is identified as a β2 adrenergic receptor agonist.[1][2][3] Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating various physiological processes, making them key targets in drug discovery for conditions like asthma and cardiovascular diseases.[4][5] β2 adrenergic receptor agonists are of particular interest for their bronchodilatory effects.[6] While the development of ZK-90055 was discontinued before clinical trials, its utility as a research tool for investigating β2 adrenergic receptor function and signaling pathways remains.[1][2][6]

These application notes provide a comprehensive overview of the methodologies for characterizing the interaction of this compound with β2 adrenergic receptors. The protocols outlined below are standard procedures for assessing the binding affinity and functional potency of a β2 adrenergic receptor agonist.

Data Presentation: Hypothetical In Vitro Characterization of this compound

The following tables present hypothetical data for this compound, representative of a selective β2 adrenergic receptor agonist. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.

Table 1: Radioligand Binding Affinity of this compound at Human Adrenergic Receptor Subtypes

Receptor SubtypeRadioligandKi (nM) of ZK-90055 HCl
β1 Adrenergic[³H]-CGP 12177150
β2 Adrenergic[³H]-ICI 118,5515
α1 Adrenergic[³H]-Prazosin> 10,000
α2 Adrenergic[³H]-Yohimbine> 10,000

Table 2: Functional Potency and Efficacy of this compound in cAMP Accumulation Assays

Cell Line (expressing human receptor)Receptor SubtypeEC₅₀ (nM)% Maximal Response (vs. Isoproterenol)
CHO-K1β1 Adrenergic12085%
HEK293β2 Adrenergic895%

Signaling Pathway

Activation of the β2 adrenergic receptor by an agonist like this compound initiates a well-characterized signaling cascade. The receptor couples to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

Gs_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ZK90055 ZK-90055 HCl (Agonist) beta2AR β2 Adrenergic Receptor ZK90055->beta2AR Binds to Gs Gs Protein (αβγ subunits) beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response Phosphorylates Downstream Targets binding_assay_workflow start Start reagent_prep Prepare Reagents: - ZK-90055 dilutions - Radioligand - Membranes start->reagent_prep assay_setup Set up Assay Plate: - Add buffer/ZK-90055 - Add Radioligand - Add Membranes reagent_prep->assay_setup incubation Incubate (e.g., 60-90 min at 25°C) assay_setup->incubation filtration Filter and Wash (Separate bound from free) incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis: - Calculate IC₅₀ - Calculate Ki counting->data_analysis end End data_analysis->end functional_assay_workflow start Start cell_plating Plate Cells start->cell_plating pre_incubation Pre-incubate with PDE Inhibitor cell_plating->pre_incubation agonist_stimulation Add ZK-90055 or Isoproterenol dilutions pre_incubation->agonist_stimulation incubation Incubate (e.g., 15-30 min at 37°C) agonist_stimulation->incubation lysis_detection Lyse Cells and Detect cAMP incubation->lysis_detection data_analysis Data Analysis: - Calculate EC₅₀ - Calculate Emax lysis_detection->data_analysis end End data_analysis->end

References

No Publicly Available Data on ZK-90055 Hydrochloride Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific dosage information, experimental protocols, or pharmacokinetic data for ZK-90055 hydrochloride in animal studies could be identified. This compound, a β2 adrenergic receptor agonist, appears to have had its development discontinued before extensive preclinical or clinical trials were conducted, limiting the amount of public-domain information.[1][2][3][4]

This compound is recognized as a β2 adrenergic receptor agonist.[1][3][5] However, its development was halted prior to the initiation of clinical trials.[1][3][4] This cessation of research and development at an early stage is the likely reason for the absence of published in-depth animal studies.

Consequently, the core requirements for detailed application notes, including quantitative data tables and specific experimental protocols for animal studies, cannot be fulfilled. The necessary foundational research data to construct such a document is not available in published scientific papers or databases.

For researchers and drug development professionals seeking to study the effects of β2 adrenergic receptor agonists in animal models, it is recommended to consult the extensive literature available for other compounds in this class that have undergone thorough preclinical and clinical investigation.

General Information on this compound

While specific animal dosage data is unavailable, the following general information has been gathered:

ParameterInformation
Compound Name This compound
CAS Number 84638-81-3
Mechanism of Action β2 Adrenergic Receptor Agonist
Development Status Discontinued before clinical trials[1][3][4]

Signaling Pathway for β2 Adrenergic Receptor Agonists

Although no studies specifically detailing the signaling of this compound were found, a generalized signaling pathway for β2 adrenergic receptor agonists is presented below. This diagram illustrates the expected mechanism of action for a compound of this class.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ZK90055 ZK-90055 HCl (β2 Agonist) b2AR β2 Adrenergic Receptor ZK90055->b2AR Binds to G_protein Gs Protein b2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Generalized signaling pathway of a β2 adrenergic receptor agonist.

References

Application Notes and Protocols for Cell-Based Assays Using ZK-90055 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-90055 hydrochloride is identified as a β2 adrenergic receptor agonist.[1][2][3][4] The β2 adrenergic receptor (β2-AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including smooth muscle relaxation, particularly in the bronchioles, and cardiac function.[5] Upon agonist binding, the β2-AR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[6][7] This activation stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[6][5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, resulting in a cellular response.[6]

Cell-based assays are essential tools for characterizing the pharmacological properties of compounds like this compound.[8][9] These assays allow for the determination of a compound's potency and efficacy in a biologically relevant context.[9] The most common cell-based assay for β2-AR agonists involves the measurement of intracellular cAMP accumulation.[1][4]

This document provides detailed protocols for two key cell-based assays to characterize the activity of this compound: a cAMP accumulation assay and a competitive radioligand binding assay.

Quantitative Data Summary

CompoundCell LineAssay TypeParameterValue
IsoproterenolHEK293cAMP AccumulationEC504.91 x 10-10 M[1]
EpinephrineMCF-10AcAMP AccumulationEC50~10-8 M[10]
IsoproterenolBreast Cancer CellscAMP AccumulationEC50~10-8 M[10]

Signaling Pathway

The canonical signaling pathway for the β2 adrenergic receptor is depicted below.

Gs_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β2 Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist ZK-90055 (Agonist) Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Caption: β2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

cAMP Accumulation Assay (Functional Agonist Assay)

This assay measures the ability of this compound to stimulate the production of intracellular cAMP in a cell line expressing the β2 adrenergic receptor (e.g., HEK293, CHO).[11][12]

Materials:

  • HEK293 cells stably expressing the human β2 adrenergic receptor

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Isoproterenol (positive control)

  • Propranolol (antagonist control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 384-well white microplates

Protocol:

  • Cell Culture: Culture HEK293-β2AR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells and seed them into a 384-well white microplate at a density of 5,000-10,000 cells/well in 10 µL of culture medium. Incubate overnight.[11]

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (Isoproterenol) in stimulation buffer (e.g., PBS with a PDE inhibitor like 0.5 mM IBMX).

  • Cell Stimulation:

    • For an agonist assay, add 5 µL of the diluted compounds to the respective wells.[13]

    • For an antagonist assay, pre-incubate the cells with an antagonist (e.g., Propranolol) before adding the agonist.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.[13]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[12] For HTRF assays, this typically involves adding 5 µL of cAMP-d2 and 5 µL of anti-cAMP-cryptate to each well.[13]

  • Data Analysis:

    • Generate a dose-response curve by plotting the assay signal against the logarithm of the compound concentration.

    • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[8]

Experimental Workflow: cAMP Assay

assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture HEK293-β2AR cells B Seed cells into 384-well plate A->B D Add compound to cells B->D C Prepare serial dilutions of ZK-90055 C->D E Incubate at RT (30-60 min) D->E F Lyse cells and add cAMP detection reagents E->F G Read plate on HTRF-compatible reader F->G H Generate dose-response curve G->H I Calculate EC50 H->I

Caption: Experimental Workflow for cAMP Accumulation Assay.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the β2 adrenergic receptor by measuring its ability to displace a known radiolabeled antagonist.

Materials:

  • Membranes from cells expressing the β2 adrenergic receptor (e.g., CHO-K1)[4]

  • This compound

  • Radiolabeled β2-AR antagonist (e.g., [3H]-CGP 12177)

  • Non-labeled antagonist for non-specific binding determination (e.g., Propranolol)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the β2 adrenergic receptor.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + radioligand.

    • Non-specific Binding: Cell membranes + radioligand + excess unlabeled antagonist (e.g., 10 µM Propranolol).

    • Competitive Binding: Cell membranes + radioligand + serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of ZK-90055 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The provided protocols for cAMP accumulation and competitive radioligand binding assays offer a robust framework for the in vitro characterization of this compound's activity as a β2 adrenergic receptor agonist. These assays are fundamental in drug discovery and development for determining the potency and affinity of novel compounds, thereby providing critical data for lead optimization and candidate selection. Proper execution of these experiments, coupled with rigorous data analysis, will yield valuable insights into the pharmacological profile of this compound.

References

Application Notes and Protocols: Synthesis of ZK-90055 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-90055 hydrochloride is a β2 adrenergic receptor agonist with potential therapeutic applications. This document outlines a plausible multi-step synthesis pathway for this compound, based on established organic chemistry principles and published procedures for analogous compounds. The protocols provided are intended for research and development purposes and should be adapted and optimized by qualified personnel.

Proposed Synthesis Pathway

The proposed synthesis of this compound commences with the commercially available methyl 4-hydroxy-1H-indole-2-carboxylate. The pathway involves a regioselective Friedel-Crafts acylation to introduce the side chain precursor at the C5 position, followed by bromination, reaction with tert-butylamine, and subsequent reduction to yield the final amino alcohol, which is then converted to its hydrochloride salt.

ZK_90055_Synthesis A Methyl 4-hydroxy-1H-indole-2-carboxylate B Methyl 5-(2-chloroacetyl)-4-hydroxy-1H-indole-2-carboxylate A->B 1. Chloroacetyl chloride, AlCl3, Nitrobenzene C Methyl 5-(2-(tert-butylamino)acetyl)-4-hydroxy-1H-indole-2-carboxylate B->C 2. tert-Butylamine, THF D Methyl 5-(2-(tert-butylamino)-1-hydroxyethyl)-4-hydroxy-1H-indole-2-carboxylate (ZK-90055) C->D 3. NaBH4, Methanol E This compound D->E 4. HCl in Ether

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 5-(2-chloroacetyl)-4-hydroxy-1H-indole-2-carboxylate

This step involves the Friedel-Crafts acylation of methyl 4-hydroxy-1H-indole-2-carboxylate. The hydroxyl group at C4 directs the acylation to the C5 position.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 4-hydroxy-1H-indole-2-carboxylate191.1810.0 g52.3
Chloroacetyl chloride112.947.1 g62.8
Anhydrous Aluminum Chloride (AlCl₃)133.3410.5 g78.7
Nitrobenzene-100 mL-
Ice-500 g-
Concentrated Hydrochloric Acid (HCl)-50 mL-
Dichloromethane (DCM)-300 mL-
Saturated Sodium Bicarbonate Solution (NaHCO₃)-100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-20 g-

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (10.5 g) in nitrobenzene (100 mL) at 0°C, add chloroacetyl chloride (7.1 g) dropwise.

  • After 15 minutes, add methyl 4-hydroxy-1H-indole-2-carboxylate (10.0 g) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture slowly onto a mixture of crushed ice (500 g) and concentrated HCl (50 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL), then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford methyl 5-(2-chloroacetyl)-4-hydroxy-1H-indole-2-carboxylate.

Expected Yield: ~60-70%

Step 2: Synthesis of Methyl 5-(2-(tert-butylamino)acetyl)-4-hydroxy-1H-indole-2-carboxylate

This step involves the nucleophilic substitution of the chloride with tert-butylamine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 5-(2-chloroacetyl)-4-hydroxy-1H-indole-2-carboxylate267.678.0 g29.9
tert-Butylamine73.146.6 g89.7
Tetrahydrofuran (THF), anhydrous-150 mL-
Diethyl Ether-200 mL-
Deionized Water-100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-15 g-

Procedure:

  • Dissolve methyl 5-(2-chloroacetyl)-4-hydroxy-1H-indole-2-carboxylate (8.0 g) in anhydrous tetrahydrofuran (150 mL).

  • Add tert-butylamine (6.6 g) to the solution and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (200 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, methyl 5-(2-(tert-butylamino)acetyl)-4-hydroxy-1H-indole-2-carboxylate, can be used in the next step without further purification if TLC shows a single major product.

Expected Yield: ~80-90%

Step 3: Synthesis of Methyl 5-(2-(tert-butylamino)-1-hydroxyethyl)-4-hydroxy-1H-indole-2-carboxylate (ZK-90055)

This step involves the reduction of the ketone to a secondary alcohol.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 5-(2-(tert-butylamino)acetyl)-4-hydroxy-1H-indole-2-carboxylate304.357.0 g23.0
Sodium Borohydride (NaBH₄)37.831.3 g34.5
Methanol-100 mL-
Saturated Ammonium Chloride Solution (NH₄Cl)-50 mL-
Ethyl Acetate-200 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-15 g-

Procedure:

  • Dissolve the crude product from the previous step (7.0 g) in methanol (100 mL) and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.3 g) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the product by flash chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain pure ZK-90055.

Expected Yield: ~70-80%

Step 4: Preparation of this compound

This is the final salt formation step.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 5-(2-(tert-butylamino)-1-hydroxyethyl)-4-hydroxy-1H-indole-2-carboxylate306.375.0 g16.3
Hydrochloric Acid (2M in Diethyl Ether)-~10 mL~20
Diethyl Ether, anhydrous-50 mL-

Procedure:

  • Dissolve the purified ZK-90055 (5.0 g) in a minimal amount of anhydrous diethyl ether (50 mL).

  • While stirring, add a 2M solution of HCl in diethyl ether dropwise until a precipitate is formed and the solution becomes acidic (test with pH paper).

  • Continue stirring for 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield this compound as a solid.

Expected Yield: >95%

Data Summary

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Method
1Methyl 5-(2-chloroacetyl)-4-hydroxy-1H-indole-2-carboxylateC₁₂H₁₀ClNO₄267.6760-70TLC, ¹H NMR, MS
2Methyl 5-(2-(tert-butylamino)acetyl)-4-hydroxy-1H-indole-2-carboxylateC₁₆H₂₀N₂O₄304.3580-90TLC, ¹H NMR, MS
3Methyl 5-(2-(tert-butylamino)-1-hydroxyethyl)-4-hydroxy-1H-indole-2-carboxylateC₁₆H₂₂N₂O₄306.3770-80TLC, ¹H NMR, MS
4This compoundC₁₆H₂₃ClN₂O₄342.82>95Melting Point, Elemental Analysis

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination cluster_step3 Step 3: Reduction cluster_step4 Step 4: Salt Formation s1_start Mix AlCl3 and Chloroacetyl Chloride s1_add_indole Add Indole Precursor s1_start->s1_add_indole s1_react React for 12h s1_add_indole->s1_react s1_workup Aqueous Workup and Extraction s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Product 1 s1_purify->s1_product s2_dissolve Dissolve Product 1 in THF s1_product->s2_dissolve s2_add_amine Add tert-Butylamine s2_dissolve->s2_add_amine s2_react React for 24h s2_add_amine->s2_react s2_workup Solvent Removal and Extraction s2_react->s2_workup s2_product Product 2 s2_workup->s2_product s3_dissolve Dissolve Product 2 in Methanol s2_product->s3_dissolve s3_add_nabh4 Add NaBH4 at 0°C s3_dissolve->s3_add_nabh4 s3_react React for 6h s3_add_nabh4->s3_react s3_workup Quench and Extract s3_react->s3_workup s3_purify Flash Chromatography s3_workup->s3_purify s3_product ZK-90055 (Free Base) s3_purify->s3_product s4_dissolve Dissolve Free Base in Ether s3_product->s4_dissolve s4_add_hcl Add HCl in Ether s4_dissolve->s4_add_hcl s4_precipitate Precipitation s4_add_hcl->s4_precipitate s4_filter Filter and Dry s4_precipitate->s4_filter s4_product This compound s4_filter->s4_product

Caption: Detailed experimental workflow for the synthesis of this compound.

Disclaimer

The synthesis pathway and protocols described herein are proposed based on established chemical principles and are for informational and research purposes only. These procedures have not been independently verified. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with all necessary safety precautions in place. The user assumes all risk and liability for the use of this information.

Safety and handling of ZK-90055 hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information on the safe handling and laboratory use of ZK-90055 hydrochloride, a potent β2 adrenergic receptor agonist. The following protocols are representative methods for characterizing the activity of this and similar compounds.

Safety and Handling

As a research chemical with limited safety data, this compound should be handled with caution. The following guidelines are based on general laboratory safety principles for handling potent pharmacological agents and information on β2 adrenergic agonists.

Physicochemical Properties
PropertyValueSource
Chemical Name This compound[1]
Synonyms N/A[1]
CAS Number 84638-81-3[1][2]
Molecular Formula C₁₆H₂₃ClN₂O₄[1][2]
Molecular Weight 342.82 g/mol [1][2]
Appearance Solid powder[3]
Purity 99.67%[3]
Storage Store at -20°C for up to 3 years (powder). In solvent, store at -80°C for up to 1 year.[1][3]
Solubility Information not readily available. It is recommended to test solubility in small quantities in appropriate solvents like DMSO or ethanol.
General Safety Precautions
PrecautionDescription
Personal Protective Equipment (PPE) Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
Ventilation Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Handling of Powder Avoid generating dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance) to prevent dispersal of the powder.
Skin and Eye Contact Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Inhalation Avoid inhaling the powder. If inhalation occurs, move to fresh air immediately and seek medical attention.
Ingestion Do not ingest. If ingestion occurs, rinse the mouth with water and seek immediate medical attention.
Waste Disposal Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
Potential Hazards As a β2 adrenergic receptor agonist, accidental exposure could potentially lead to systemic effects such as tachycardia (increased heart rate), muscle tremors, and nervousness.

Experimental Protocols

The following are generalized protocols for assessing the in vitro activity of this compound.

β2 Adrenergic Receptor Signaling Pathway

Activation of the β2 adrenergic receptor by an agonist like this compound initiates a G-protein coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP).

G_protein_signaling cluster_membrane Cell Membrane Receptor β2 Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts Agonist ZK-90055 HCl Agonist->Receptor Binds cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: β2 Adrenergic Receptor Signaling Pathway.

Experimental Workflow for In Vitro Characterization

The general workflow for characterizing a β2 adrenergic receptor agonist involves initial binding studies followed by functional assays to determine its potency and efficacy.

experimental_workflow start Start prep Prepare ZK-90055 HCl Stock Solution start->prep binding_assay Receptor Binding Assay (Determine Ki) prep->binding_assay functional_assay Functional Assay (e.g., cAMP Assay) (Determine EC50) prep->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

ZK-90055 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with ZK-90055 hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you might face when trying to dissolve this compound.

Problem Possible Cause Suggested Solution
This compound is not dissolving in water. The pH of the water may be neutral or slightly alkaline, leading to the precipitation of the less soluble free base form.Adjust the pH of the aqueous solution to a more acidic range (e.g., pH 3-5) by adding a small amount of dilute acid, such as 0.1 M HCl. This will favor the protonated, more soluble salt form.[1][2]
The concentration of the compound exceeds its solubility limit in water at the current temperature.Increase the volume of the solvent to create a more dilute solution. Gentle heating (e.g., to 37-40°C) can also help increase solubility, but be cautious as excessive heat may degrade the compound.[1]
The prepared aqueous solution of this compound is cloudy or has formed a precipitate. Incomplete dissolution of the compound.Use sonication to aid in the dissolution process. Ensure the compound is fully dissolved before use.[1]
The compound is precipitating over time due to a shift in pH or temperature.It is recommended to use freshly prepared solutions. If storage is necessary, ensure the pH is maintained in the acidic range and store at a consistent temperature. For some hydrochloride salts, storage at lower temperatures (2-8°C) can help prevent disproportionation.[3][4]
The pH of the buffer or media is too high, causing the hydrochloride salt to convert to its less soluble free base.When diluting a stock solution into a buffer, add the stock solution to the buffer slowly while vortexing to prevent localized high concentrations and precipitation. Ensure the final pH of the solution is acidic.[1]
Difficulty dissolving this compound in a non-aqueous solvent for a stock solution. The chosen organic solvent may not be polar enough to effectively solvate the hydrochloride salt.For stock solutions, polar organic solvents such as DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) are often effective for hydrochloride salts. Ethanol can also be used, though solubility may be lower.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Expected Solubility Profile of this compound (Guideline)

Solvent Expected Solubility Notes
WaterSoluble (highly pH-dependent)Solubility is significantly higher in acidic conditions (pH < 7). In neutral or alkaline solutions, it may convert to the less soluble free base.[5][6]
PBS (Phosphate-Buffered Saline)VariableSolubility in PBS (typically pH 7.4) may be limited due to the neutral pH. Acidifying the PBS may improve solubility, but this will alter the buffer's properties.
EthanolSparingly soluble to solubleAs a polar protic solvent, ethanol can dissolve hydrochloride salts, though typically to a lesser extent than acidic water.[7]
DMSO (Dimethyl Sulfoxide)SolubleA common choice for preparing concentrated stock solutions of organic compounds, including hydrochloride salts.[1]
DMF (Dimethylformamide)SolubleSimilar to DMSO, DMF is a polar aprotic solvent suitable for creating stock solutions.

Q2: How does pH affect the solubility of this compound?

A2: The pH of the solution is a critical factor for the solubility of this compound. As the hydrochloride salt of a basic compound, its solubility is significantly higher in acidic solutions. In an acidic environment, the compound exists in its protonated (salt) form, which is more polar and thus more soluble in aqueous media. As the pH increases and becomes neutral or alkaline, the compound can deprotonate to its free base form, which is generally less soluble and may precipitate out of solution.[1][2][6]

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can be an effective method to increase the dissolution rate and solubility of this compound. However, it is crucial to use this technique with caution, as excessive or prolonged heating can lead to the degradation of the compound. It is advisable to warm the solution gently (e.g., in a 37°C water bath) and for the shortest time necessary to achieve dissolution. Always check for any signs of color change or precipitation upon cooling, which might indicate degradation or that the solubility limit has been exceeded at the lower temperature.[1]

Q4: Is it better to prepare fresh solutions of this compound or can I store them?

A4: For optimal results and to avoid issues with compound stability and precipitation, it is highly recommended to prepare solutions of this compound fresh before each experiment. If a stock solution needs to be prepared and stored, it should be dissolved in a suitable anhydrous organic solvent like DMSO or DMF, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Aqueous solutions are generally less stable and more prone to pH shifts and precipitation over time.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Add Acidified Water: Add the powder to a sterile container. Add a portion of high-purity water (e.g., Milli-Q) that has been pre-adjusted to an acidic pH (e.g., pH 4) with dilute HCl.

  • Facilitate Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.

  • Final Volume Adjustment: Once dissolved, bring the solution to the final desired volume with the acidified water.

  • Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Add Solvent: Add the powder to a sterile, dry container. Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Ensure Complete Dissolution: Vortex or sonicate the mixture at room temperature until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate containers and store at -20°C or -80°C. When ready to use, thaw the aliquot and dilute it into your aqueous experimental buffer immediately before use.

Signaling Pathway and Experimental Workflow

ZK-90055 is a β2 adrenergic receptor agonist.[8] Upon binding to the β2 adrenergic receptor, it initiates a Gs protein-coupled signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK90055 ZK-90055 HCl Receptor β2 Adrenergic Receptor ZK90055->Receptor Binds Gs_protein Gs Protein (α, β, γ subunits) Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: β2 Adrenergic Receptor Signaling Pathway.

The following workflow provides a logical approach to troubleshooting solubility issues with this compound.

Troubleshooting_Workflow Start Start: Dissolve ZK-90055 HCl Check_Dissolved Is it fully dissolved? Start->Check_Dissolved Success Solution Prepared Successfully Check_Dissolved->Success Yes Troubleshoot Troubleshoot Solubility Check_Dissolved->Troubleshoot No Adjust_pH Adjust pH to acidic (e.g., pH 3-5) Troubleshoot->Adjust_pH Gentle_Heat Apply gentle heat (e.g., 37°C) Troubleshoot->Gentle_Heat Sonication Use sonication Troubleshoot->Sonication Use_Cosolvent Prepare stock in DMSO/DMF Troubleshoot->Use_Cosolvent Adjust_pH->Check_Dissolved Gentle_Heat->Check_Dissolved Sonication->Check_Dissolved Use_Cosolvent->Success

Caption: Solubility Troubleshooting Workflow.

References

Technical Support Center: ZK-90055 Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ZK-90055 hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My this compound solution has changed color (e.g., turned yellow/brown). What is the likely cause and how can I prevent it?

A1: A change in color, particularly to yellow or brown, is often an indication of oxidative degradation of the indole ring system inherent in the ZK-90055 molecule. Indoles are electron-rich and susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[1][2][3]

Immediate Actions:

  • Discard the discolored solution as it may contain degradation products that could interfere with your experiment.

  • Prepare a fresh solution using high-purity, deoxygenated solvents.

Preventative Measures:

  • Solvent Preparation: Use solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before use.

  • Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket).

  • Light Protection: Store the solution in amber vials or wrap the container with aluminum foil to protect it from light.[4]

  • Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, if compatible with your experimental setup.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration can be beneficial.

Q2: I am observing a loss of potency or inconsistent results with my this compound solution over time. What could be the reason?

A2: A gradual loss of potency is likely due to the hydrolysis of the ester bond in the this compound molecule, especially in aqueous solutions with a non-optimal pH.[5][6][7] The stability of ester-containing compounds is highly pH-dependent.

Immediate Actions:

  • Verify the pH of your solution.

  • Prepare fresh solutions for critical experiments.

Preventative Measures:

  • pH Control: Maintain the pH of the solution within a stable range. For many hydrochloride salts, a slightly acidic pH (e.g., pH 4-6) can improve stability by keeping the amine protonated and reducing the rate of hydrolysis. However, the optimal pH should be determined experimentally.

  • Aqueous Solution Preparation: When preparing aqueous solutions, use buffers to maintain a constant pH.

  • Storage Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of hydrolysis and other degradation reactions. For daily use, aliquots can be stored at 2-8°C.

  • Avoid Strong Bases: Do not expose the solution to alkaline conditions (pH > 7), as this will significantly accelerate ester hydrolysis.[5][6][7]

Q3: I see a precipitate forming in my this compound solution. What should I do?

A3: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature changes, or conversion of the hydrochloride salt to the less soluble free base (disproportionation).[3]

Immediate Actions:

  • Do not use the solution with the precipitate.

  • Try gently warming the solution to see if the precipitate redissolves. If it does, it may be due to storage at a low temperature where solubility is reduced. Allow the solution to return to room temperature before use.

Preventative Measures:

  • Solubility Check: Ensure you are not exceeding the solubility of this compound in your chosen solvent. Consult the supplier's datasheet for solubility information.

  • pH Stability: In aqueous solutions, an increase in pH can cause the protonated amine of the hydrochloride salt to deprotonate, leading to the precipitation of the less soluble free base. Maintain a slightly acidic pH to prevent this.

  • Co-solvents: If high concentrations are required in aqueous media, consider the use of a co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG), if compatible with your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two primary degradation pathways for this compound are hydrolysis of the ester functional group and oxidation of the indole ring.

  • Hydrolysis: The ester bond is susceptible to cleavage, especially in aqueous solutions under neutral to alkaline conditions, yielding the corresponding carboxylic acid and alcohol. This is a common degradation route for ester-containing pharmaceuticals.[7]

  • Oxidation: The indole nucleus is electron-rich and can be oxidized, particularly at the C2 and C3 positions, leading to the formation of oxindole and other related degradation products. This can be accelerated by exposure to light, oxygen, and metal ions.[1][2][8][9]

Q2: What are the ideal storage conditions for this compound solutions?

A2: For optimal stability, this compound solutions should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or -80°C for long-term storage. 2-8°C for short-term (daily) use.Reduces the rate of chemical degradation (hydrolysis, oxidation).
Light Protect from light (use amber vials or wrap in foil).Prevents photodegradation of the indole ring.[4]
Atmosphere Store under an inert atmosphere (nitrogen or argon).Minimizes oxidation by atmospheric oxygen.
pH (Aqueous) Maintain a slightly acidic pH (e.g., 4-6) using a suitable buffer.Suppresses ester hydrolysis and prevents precipitation of the free base.
Solvent Use high-purity, deoxygenated solvents.Reduces the presence of reactive oxygen species and other impurities.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most reliable way to monitor the stability of your solution.[10][11]

A typical stability study would involve:

  • Preparing the this compound solution under the desired conditions.

  • Storing aliquots of the solution under various conditions (e.g., different temperatures, light exposures).

  • At specified time points, analyzing the aliquots by HPLC to quantify the amount of remaining this compound and detect the formation of any degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours.
  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2, 6, and 24 hours.
  • Thermal Degradation: Keep an aliquot of the stock solution in a solid or solution state at 60°C for 24, 48, and 72 hours.
  • Photodegradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.
  • Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid).
  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Table 1: Example Data Summary for Forced Degradation Study

Stress ConditionDuration (hours)ZK-90055 Assay (%)Number of Degradation PeaksMajor Degradant Peak Area (%)
0.1 M HCl, 60°C298.510.8
695.222.5
2485.138.9
0.1 M NaOH, RT190.319.1 (likely hydrolysis)
475.8123.5
860.1235.4
3% H₂O₂, RT292.724.3 (likely oxidation)
680.5315.6
2465.4428.9
60°C2499.10-
4898.510.5
7297.811.1
Photolysis2494.623.1

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway ZK90055 This compound HydrolysisProduct Carboxylic Acid + Alcohol Degradant ZK90055->HydrolysisProduct H₂O, OH⁻ (Base-catalyzed) ZK90055_ox This compound OxindoleProduct Oxindole Degradant ZK90055_ox->OxindoleProduct [O], Light, O₂ OtherOxidationProducts Other Oxidized Products OxindoleProduct->OtherOxidationProducts Further Oxidation

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Prepare ZK-90055 HCl Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC-UV/MS sample->analyze data Quantify Parent Compound and Degradation Products analyze->data end Determine Degradation Profile data->end

Caption: Workflow for a forced degradation study.

References

Off-target effects of ZK-90055 hydrochloride to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ZK-90055 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a β2 adrenergic receptor agonist.[1][2][3] Its intended therapeutic action is to stimulate β2 adrenergic receptors, leading to physiological responses such as smooth muscle relaxation and bronchodilation.[4]

Q2: Since specific off-target data for this compound is unavailable, what are the likely off-target effects to consider?

Due to the structural similarities among adrenergic receptor subtypes, β2-agonists can exhibit "off-target" effects by stimulating α- and β1-adrenergic receptors.[1] The most common adverse effects associated with β2-agonist off-target activity involve the cardiac, metabolic, and musculoskeletal systems.[1]

Q3: What are the potential cardiovascular off-target effects?

Activation of β1-adrenergic receptors in the heart can lead to tachycardia (increased heart rate) and arrhythmias.[1][5] This is a critical consideration in experimental models, especially in vivo.

Q4: What metabolic off-target effects should I be aware of?

β2-agonists can cause hypokalemia by promoting the intracellular uptake of potassium via stimulation of the Na+/K+-ATPase pump.[1] They can also lead to elevations in blood glucose levels due to the promotion of glycogenolysis.[1]

Q5: Are there any potential musculoskeletal off-target effects?

Yes, musculoskeletal tremors are a known side effect of β2-agonists, particularly with systemic administration.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound, focusing on identifying and mitigating potential off-target effects.

Problem 1: Unexpected Cardiovascular Effects in Animal Models (e.g., increased heart rate, arrhythmias)
  • Possible Cause: Off-target activation of β1-adrenergic receptors in the heart.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a careful dose-response study to determine the lowest effective concentration of this compound that elicits the desired β2-mediated effect with minimal cardiovascular side effects.

    • Selective Antagonists: Co-administer a selective β1-adrenergic antagonist (e.g., atenolol) to block the cardiac effects. A reduction in the cardiovascular side effects upon co-administration would suggest β1-receptor involvement.

    • Route of Administration: If applicable, consider local administration (e.g., inhalation for respiratory studies) to minimize systemic exposure and reduce off-target cardiac effects.[1]

Problem 2: Unexplained Changes in Blood Glucose or Potassium Levels
  • Possible Cause: Off-target metabolic effects mediated by adrenergic receptors.

  • Troubleshooting Steps:

    • Baseline Monitoring: Establish baseline blood glucose and potassium levels in your experimental model before administering this compound.

    • Time-Course Analysis: Monitor these metabolic parameters at various time points after drug administration to characterize the onset and duration of any changes.

    • Control Groups: Include appropriate vehicle control groups to ensure the observed effects are drug-related.

Problem 3: Inconsistent or Unexpected Results in Cell-Based Assays
  • Possible Cause:

    • Variable expression of adrenergic receptor subtypes in your cell line.

    • Signal transduction pathway crosstalk.

  • Troubleshooting Steps:

    • Receptor Expression Profiling: Characterize the expression levels of β1, β2, and other adrenergic receptor subtypes in your cell line using techniques like qPCR or western blotting.

    • Selective Agonists and Antagonists: Use well-characterized selective agonists and antagonists for different adrenergic receptor subtypes to dissect the signaling pathways being activated by this compound.

    • Downstream Signaling Analysis: Measure downstream signaling molecules associated with different adrenergic receptors. For example, β2-adrenergic receptor activation classically leads to an increase in intracellular cyclic AMP (cAMP).[6]

Quantitative Data on Adrenergic Agonist Selectivity

While specific quantitative data for this compound is not publicly available, the following table provides an example of how the selectivity of β-adrenergic agonists can be presented. Data is often shown as the fold-selectivity for the target receptor over other subtypes, derived from binding affinity (Ki) or functional potency (EC50) values.

CompoundTarget Receptorβ1-Adrenoceptor Selectivity (fold vs. β2)β2-Adrenoceptor Selectivity (fold vs. β1)Reference Compound
Example Agonist A β20.01100Isoprenaline
Example Agonist B β1500.02Isoprenaline
ZK-90055 HCl β2Data not availableData not available-

Note: Higher fold-selectivity indicates greater specificity for the target receptor.

Experimental Protocols

Protocol 1: Determining Receptor Binding Selectivity using Radioligand Binding Assays

This protocol provides a general framework for assessing the binding affinity of this compound to different adrenergic receptor subtypes.

  • Cell Culture: Culture cell lines stably expressing human β1, β2, or α-adrenergic receptors.

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay:

    • Incubate cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 for β-receptors).[7]

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the Ki (inhibition constant) value from the IC50 (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation. The ratio of Ki values for different receptor subtypes indicates the binding selectivity.

Protocol 2: Assessing Functional Selectivity via cAMP Accumulation Assay

This protocol measures the functional consequence of receptor activation.

  • Cell Culture: Seed cells expressing the desired adrenergic receptor subtype in a multi-well plate.

  • Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist Stimulation: Add increasing concentrations of this compound and incubate for a defined period.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. Calculate the EC50 value (half-maximal effective concentration). Comparing EC50 values across different receptor subtypes will reveal the functional selectivity.

Visualizations

G cluster_workflow Experimental Workflow for Selectivity Profiling start Start with this compound binding_assay Radioligand Binding Assay (β1, β2, α subtypes) start->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) start->functional_assay calc_ki Calculate Ki values binding_assay->calc_ki calc_ec50 Calculate EC50 values functional_assay->calc_ec50 determine_selectivity Determine Binding and Functional Selectivity calc_ki->determine_selectivity calc_ec50->determine_selectivity

Caption: Workflow for determining the selectivity of ZK-90055 HCl.

G cluster_pathway Canonical β2-Adrenergic Receptor Signaling Pathway agonist ZK-90055 HCl (β2-Agonist) receptor β2-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates cAMP cAMP ac->cAMP Converts ATP to pka Protein Kinase A (PKA) cAMP->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates targets leading to

Caption: The canonical β2-adrenergic receptor signaling cascade.

References

Technical Support Center: Optimizing ZK-90055 Hydrochloride Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ZK-90055 hydrochloride in experimental settings. Here, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a β2 adrenergic receptor agonist. It selectively binds to and activates β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), resulting in an increase in intracellular cAMP levels. This rise in cAMP mediates a variety of cellular responses, depending on the cell type.

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: While specific dose-response data for this compound is not extensively available in public literature, a typical starting point for potent β2 adrenergic agonists is in the low nanomolar to low micromolar range. We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is reported to be soluble in DMSO at a concentration of 55 mg/mL (160.43 mM)[1]. For cell-based assays, it is advisable to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM or 50 mM). This stock solution can then be serially diluted in your cell culture medium or assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is the stability of this compound in solution?

A4: The stability of this compound in aqueous solutions and cell culture media has not been extensively reported. As a general practice for similar compounds, it is recommended to prepare fresh dilutions from the DMSO stock for each experiment. If aqueous solutions must be stored, they should be kept at 4°C for short-term storage (hours to a few days) and protected from light. For long-term storage, aliquoting the DMSO stock solution and storing it at -20°C or -80°C is recommended to minimize freeze-thaw cycles.

Q5: Are there any known off-target effects of this compound?

Data Presentation

Table 1: Physicochemical Properties and Storage of this compound

PropertyValue
Molecular Formula C₁₆H₂₃ClN₂O₄
Molecular Weight 342.82 g/mol
Appearance Solid powder
Solubility DMSO: 55 mg/mL (160.43 mM)[1]
Storage (Powder) -20°C for up to 2 years
Storage (in Solvent) -80°C for up to 1 year

Table 2: Hypothetical Dose-Response Data for a Typical β2-Adrenergic Agonist

This table provides a representative example of what a dose-response curve might look like. Researchers should generate their own data for this compound in their specific experimental system.

Concentration (nM)% Maximal cAMP Response (Hypothetical)
0.15
120
1050
10085
100098
10000100

Experimental Protocols

Protocol: Measuring Intracellular cAMP Levels using a Competitive ELISA

This protocol provides a general framework for determining the EC₅₀ of this compound by measuring its effect on intracellular cAMP levels in a cell line expressing the β2 adrenergic receptor (e.g., A549 or CHO-K1 cells).

Materials:

  • This compound

  • Cell line expressing β2 adrenergic receptors

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • DMSO (cell culture grade)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., competitive ELISA-based)

  • Cell lysis buffer (provided with the cAMP kit or prepared separately)

  • Multi-well plates (e.g., 96-well)

  • Plate reader capable of measuring absorbance or fluorescence, depending on the kit

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free cell culture medium or an appropriate assay buffer to create a range of concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Cell Treatment:

    • Gently remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the prepared this compound dilutions and vehicle control to the respective wells. It is recommended to include a PDE inhibitor (e.g., 100-500 µM IBMX) in the treatment medium to prevent cAMP degradation.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This incubation time may need to be optimized.

  • Cell Lysis:

    • After the incubation period, remove the treatment medium.

    • Add cell lysis buffer to each well as per the cAMP assay kit manufacturer's instructions.

    • Incubate for the recommended time to ensure complete cell lysis and release of intracellular cAMP.

  • cAMP Measurement:

    • Follow the specific instructions of your chosen cAMP assay kit to measure the cAMP concentration in each well lysate. This typically involves a competitive binding reaction followed by a detection step.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration in each of your samples from the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC₅₀ value.

Mandatory Visualization

Signaling_Pathway ZK90055 ZK-90055 HCl Beta2AR β2 Adrenergic Receptor (GPCR) ZK90055->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: β2 Adrenergic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells Treat_Cells 3. Treat Cells with ZK-90055 HCl Cell_Seeding->Treat_Cells Prepare_Drug 2. Prepare ZK-90055 HCl Serial Dilutions Prepare_Drug->Treat_Cells Lyse_Cells 4. Lyse Cells Treat_Cells->Lyse_Cells Measure_cAMP 5. Measure cAMP Levels Lyse_Cells->Measure_cAMP Analyze_Data 6. Generate Dose-Response Curve & Calculate EC50 Measure_cAMP->Analyze_Data

Caption: cAMP Assay Experimental Workflow.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound Experiments

IssuePotential CauseRecommended Solution
No or low cellular response (e.g., low cAMP signal) 1. Suboptimal drug concentration: The concentration of this compound may be too low.1. Perform a wider dose-response experiment, starting from a lower concentration (e.g., 0.1 nM) and going up to a higher concentration (e.g., 100 µM).
2. Low receptor expression: The cell line may not express sufficient levels of the β2 adrenergic receptor.2. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to have high endogenous expression or a stably transfected cell line.
3. cAMP degradation: Endogenous phosphodiesterases (PDEs) can rapidly degrade cAMP.3. Include a PDE inhibitor, such as IBMX (100-500 µM), in your assay buffer during the stimulation step.
4. Compound inactivity: The this compound may have degraded.4. Ensure proper storage of the compound (powder at -20°C, DMSO stock at -80°C). Prepare fresh dilutions for each experiment.
5. Short incubation time: The incubation time with the agonist may not be sufficient to elicit a maximal response.5. Perform a time-course experiment to determine the optimal stimulation time (e.g., 5, 15, 30, 60 minutes).
High background signal 1. Constitutive receptor activity: Some cell lines may have high basal β2 adrenergic receptor activity.1. Consider using an inverse agonist as a negative control to determine the level of constitutive activity.
2. Serum interference: Components in the serum of the cell culture medium can affect the assay.2. Serum-starve the cells for a few hours or overnight before the experiment.
3. Cell density too high: An excessive number of cells can lead to high basal cAMP levels.3. Optimize the cell seeding density to find a balance between a robust signal and low background.
High variability between replicates 1. Inconsistent cell numbers: Uneven cell seeding across wells.1. Ensure a homogenous cell suspension before seeding and use precise pipetting techniques.
2. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate reagents.2. Avoid using the outer wells of the plate for critical samples or fill them with sterile water or PBS to minimize evaporation.
3. Pipetting errors: Inaccurate dilution or addition of reagents.3. Use calibrated pipettes and be meticulous during all pipetting steps.
Unexpected cell death or morphological changes 1. DMSO toxicity: The final concentration of DMSO may be too high.1. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%).
2. Compound cytotoxicity: this compound may be cytotoxic at high concentrations.2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line.

References

Interpreting unexpected results with ZK-90055 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ZK-90055 hydrochloride and other β2-adrenergic receptor agonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a β2-adrenergic receptor agonist. Its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation typically leads to the stimulation of adenylyl cyclase, an enzyme that increases intracellular levels of the second messenger cyclic AMP (cAMP).[1][2]

Q2: What are the expected downstream effects of this compound in target cells?

Upon binding to the β2-adrenergic receptor, this compound is expected to initiate a signaling cascade that includes:

  • Activation of the Gs alpha subunit of the associated G-protein.

  • Stimulation of adenylyl cyclase.

  • An increase in intracellular cAMP concentration.

  • Activation of Protein Kinase A (PKA).[1][2]

  • Downstream phosphorylation of target proteins, leading to a cellular response (e.g., smooth muscle relaxation).[2][3]

Q3: Are there any known off-target effects or alternative signaling pathways for β2-adrenergic agonists?

Yes, β2-adrenergic receptor signaling can be more complex than the canonical Gs-cAMP pathway. Some agonists can induce "biased agonism," preferentially activating one signaling pathway over another. For instance, β2-adrenergic receptors can also couple to Gi proteins, which can inhibit adenylyl cyclase, or activate G-protein-independent pathways through proteins like β-arrestin.[4][5] It is also known that β2-adrenoceptors may form homodimers or heterodimers with other receptors, which can further complicate signaling outcomes.[2]

Q4: Why was the clinical development of this compound discontinued?

The development of ZK-90055 was halted before the commencement of clinical trials. The specific reasons for this are not detailed in the available literature.

Troubleshooting Unexpected Results

Scenario 1: No cellular response is observed after treatment with this compound.

Q1: I've treated my cells with this compound, but I'm not seeing the expected effect (e.g., no increase in cAMP, no downstream phosphorylation). What are the possible causes?

Several factors could contribute to a lack of response. Consider the following possibilities:

  • Cell Line Viability and Receptor Expression: Confirm that your cells are healthy and that they express the β2-adrenergic receptor at sufficient levels. Low or absent receptor expression is a common reason for a lack of response.

  • Compound Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded.

  • Experimental Conditions: Verify the concentration of the compound, incubation time, and other assay parameters. It's possible the concentration is too low or the incubation time is too short to elicit a response.

  • Assay Sensitivity: The assay you are using to detect the downstream effects may not be sensitive enough to measure a change.

Scenario 2: The observed response is weaker than expected.

Q1: I'm seeing a response, but it's much weaker than what I anticipated based on the literature for other β2-adrenergic agonists. Why might this be?

A weaker-than-expected response could be due to:

  • Partial Agonism: Many synthetic β2-agonists are partial agonists, meaning they do not produce a maximal response even at saturating concentrations.[2]

  • Receptor Desensitization/Downregulation: Prolonged exposure to an agonist can lead to receptor desensitization (uncoupling from G-proteins) and downregulation (a decrease in the number of receptors on the cell surface).[2]

  • Cellular Context: The specific cell type and its signaling machinery can influence the magnitude of the response. The expression levels of G-proteins, adenylyl cyclase isoforms, and phosphodiesterases (enzymes that degrade cAMP) can all play a role.

Scenario 3: I'm observing paradoxical or unexpected cellular effects.

Unexpected effects can be some of the most challenging to interpret, but they can also reveal novel biology. Here are some potential explanations:

  • Gi Coupling: As mentioned, the β2-adrenergic receptor can couple to the inhibitory G-protein, Gi, which would lead to a decrease in adenylyl cyclase activity and cAMP levels.[4]

  • β-arrestin Signaling: The agonist may be biased towards a β-arrestin-mediated pathway, which can initiate signaling cascades independent of G-proteins.

  • Off-Target Effects: Although this compound is described as a β2-adrenergic agonist, the possibility of off-target effects on other receptors or signaling molecules cannot be entirely ruled out without further investigation.

  • Receptor Dimerization: The formation of heterodimers with other GPCRs could alter the signaling output.[2]

Quantitative Data Summary

Since specific quantitative data for this compound is limited in the public domain, the following table presents hypothetical data for a typical β2-adrenergic agonist in a cAMP accumulation assay to illustrate expected versus unexpected outcomes.

Experimental Condition Expected cAMP Level (pmol/well) Unexpected Result 1: Weak Response Unexpected Result 2: Paradoxical Inhibition
Vehicle Control5 ± 15 ± 15 ± 1
β2 Agonist (1 µM)100 ± 1025 ± 52 ± 0.5
β2 Agonist (1 µM) + β2 Antagonist (10 µM)10 ± 28 ± 24 ± 1

Experimental Protocols

Key Experiment: In Vitro cAMP Accumulation Assay

This protocol outlines a common method for measuring the effect of a β2-adrenergic agonist on intracellular cAMP levels in cultured cells.

Materials:

  • HEK293 cells (or another suitable cell line) expressing the human β2-adrenergic receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • Isoproterenol (a full β2-adrenergic agonist, for use as a positive control).

  • Propranolol (a β-adrenergic antagonist, for use as a negative control).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Starvation: On the day of the assay, replace the growth medium with a serum-free medium and incubate for 1-2 hours to reduce basal signaling.

  • Compound Preparation: Prepare serial dilutions of this compound, isoproterenol, and propranolol in an appropriate assay buffer containing a phosphodiesterase inhibitor.

  • Treatment: Add the compound dilutions to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C. Include wells with vehicle control and antagonist-only controls.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ZK90055 ZK-90055 HCl Beta2AR β2-Adrenergic Receptor ZK90055->Beta2AR Binds G_protein Gs Protein (α, β, γ) Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Leads to

References

ZK-90055 Hydrochloride Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for stability testing of ZK-90055 hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides will help you navigate potential challenges during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound?

Currently, there is limited publicly available stability data for this compound. As the development of this compound was discontinued before clinical trials, comprehensive stability studies under various conditions have not been widely published. Therefore, it is crucial for researchers to perform their own stability assessments based on their specific formulation and storage conditions.

Q2: What are the general considerations for handling and storing this compound?

Given the lack of specific data, general best practices for handling hydrochloride salts of pharmaceutical compounds should be followed. It is advisable to store this compound in a cool, dry, and dark place to minimize potential degradation from heat, humidity, and light. For solutions, it is recommended to prepare them fresh and protect them from light. Long-term storage of solutions, especially at room temperature, should be avoided unless stability has been confirmed.

Q3: What analytical methods are suitable for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for stability testing due to its ability to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][2] Other analytical techniques such as mass spectrometry (MS) can be used in conjunction with HPLC to identify unknown degradation products.[3] Spectroscopic methods can also be employed for initial characterization.[4][5]

Experimental Protocols

A crucial aspect of understanding a compound's stability is to perform forced degradation studies. These studies, recommended by the International Council for Harmonisation (ICH) guidelines, help to identify potential degradation pathways and demonstrate the specificity of the analytical method.[1]

Forced Degradation (Stress Testing) Protocol

The objective of this protocol is to intentionally degrade the this compound sample under various stress conditions to identify likely degradation products and establish a stability-indicating analytical method.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or methanol).

    • Add 0.1 N Hydrochloric Acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute to a known concentration.

    • Analyze the sample using a validated HPLC method.

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add 0.1 N NaOH.

    • Follow the same incubation, sampling, and neutralization (with 0.1 N HCl) steps as in the acid hydrolysis protocol.

    • Analyze the samples by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add a solution of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light, for a defined period.

    • At each time point, withdraw an aliquot, dilute to a known concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to a light source with a specific illumination (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period.

    • At each time point, dissolve a portion of the sample in a suitable solvent to a known concentration and analyze by HPLC.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Illustrative Summary of Forced Degradation Studies for this compound

Stress ConditionDuration (hours)Assay of ZK-90055 (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)
0.1 N HCl (60°C)2485.28.14.514.8
0.1 N NaOH (60°C)2478.912.36.721.1
3% H₂O₂ (RT)2492.53.21.87.5
Photolytic2498.10.50.31.9
Thermal (80°C)2495.71.51.14.3

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Illustrative Long-Term Stability Data for this compound at 25°C/60% RH

Time Point (Months)Assay (%)AppearanceDegradant 1 (%)Total Impurities (%)
099.8White Powder< 0.050.2
399.5White Powder0.10.5
699.2White Powder0.20.8
1298.7White Powder0.41.3

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Troubleshooting Guide

Q4: My HPLC chromatogram shows significant peak tailing for this compound. What could be the cause?

Peak tailing can be caused by several factors:

  • Secondary Silanol Interactions: The basic nature of the amine in this compound can interact with acidic silanol groups on the silica-based column. Try using a base-deactivated column or adding a competing base like triethylamine (0.1%) to the mobile phase.

  • Column Overload: The concentration of your sample may be too high. Try diluting your sample.

  • Column Degradation: The column may be nearing the end of its life. Try flushing the column or replacing it.

Q5: I am observing a rapid loss of this compound in my solution even at room temperature. What should I do?

This suggests that this compound may be unstable in the solvent you are using.

  • Check the pH of your solution: The stability of the compound could be pH-dependent. Consider buffering your solution.

  • Protect from light: Ensure your solutions are always protected from light by using amber vials or covering them with aluminum foil.

  • Prepare fresh solutions: For routine experiments, it is best to prepare solutions of this compound immediately before use.

Q6: I am not seeing any degradation in my forced degradation studies. What should I try?

If you do not observe any degradation, the stress conditions may not be harsh enough.

  • Increase the duration of exposure: Extend the time your samples are exposed to the stress conditions.

  • Increase the temperature: For thermal and hydrolytic studies, you can increase the temperature.

  • Increase the concentration of the stressor: For acid, base, and oxidative studies, you can use a higher concentration of the degrading agent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation prep Prepare ZK-90055 HCl Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) prep->stress hplc HPLC Analysis stress->hplc ms LC-MS for Identification (if needed) hplc->ms Identify Unknowns quantify Quantify Degradation Products hplc->quantify pathway Propose Degradation Pathway quantify->pathway

Caption: A generalized workflow for conducting forced degradation studies of this compound.

References

Common pitfalls in ZK-90055 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZK-90055 hydrochloride experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a research compound identified as a β2 adrenergic receptor agonist.[1] As an agonist, it binds to and activates the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family. Its primary mechanism of action involves stimulating the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2][3] ZK-90055 is also classified as an indole derivative.[1] It is important to note that the development of ZK-90055 was discontinued before the commencement of clinical trials.[1]

Q2: What are the potential off-target effects of this compound?

While specific off-target effects for this compound are not extensively documented, β2-adrenergic agonists as a class can exhibit binding to other adrenergic receptor subtypes (e.g., β1, β3, or even α-adrenergic receptors) at higher concentrations.[4] This can lead to unintended physiological responses. For example, off-target activation of β1-adrenergic receptors could have cardiac effects. Researchers should include appropriate controls, such as subtype-selective antagonists, to verify that the observed effects are mediated by the β2-adrenergic receptor.

Q3: What are some general considerations for handling the hydrochloride salt form of a research compound?

Hydrochloride salts are common in pharmaceuticals to improve solubility and stability. However, they can present some challenges. They can be hygroscopic, meaning they may absorb moisture from the air, which can affect the compound's weight and stability over time.[5][6] It is recommended to store the compound in a desiccator. Additionally, the solubility of hydrochloride salts can be reduced in buffers with high chloride concentrations due to the "common-ion effect".[7][8]

Q4: Are there known issues with the stability and solubility of indole derivatives like ZK-90055?

Indole derivatives can be susceptible to oxidation, so it is advisable to protect solutions from light and air. The solubility of indole-based compounds can be limited in aqueous solutions.[9][10] It is often necessary to first dissolve the compound in an organic solvent like DMSO or ethanol before making further dilutions in aqueous media. Always determine the solubility of the compound in your specific experimental buffer.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent or no biological response Compound Degradation: this compound, as an indole derivative, may be sensitive to light, air, and repeated freeze-thaw cycles.Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles. Store in the dark at the recommended temperature.
Poor Solubility: The compound may not be fully dissolved in the experimental media, leading to a lower effective concentration.Ensure complete dissolution of the compound in a suitable organic solvent (e.g., DMSO) before diluting in aqueous buffer. Visually inspect for any precipitate. Consider sonication to aid dissolution.
Incorrect pH of Media: The activity of the compound may be pH-dependent.Check and adjust the pH of your experimental buffer after adding the compound, as the hydrochloride salt can slightly lower the pH.
Low Receptor Expression: The cell line or tissue being used may not express sufficient levels of the β2-adrenergic receptor.Confirm β2-adrenergic receptor expression using techniques like qPCR, Western blot, or flow cytometry. Use a positive control agonist (e.g., isoproterenol) to validate the experimental system.
High background signal or unexpected effects Off-Target Effects: At higher concentrations, ZK-90055 may be activating other adrenergic receptor subtypes or other unrelated targets.Perform a dose-response curve to determine the optimal concentration range. Use a selective β2-adrenergic receptor antagonist (e.g., ICI-118,551) to confirm that the observed effect is β2-receptor mediated.
Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be toxic to the cells.Ensure the final concentration of the organic solvent in your assay is low (typically <0.1%) and include a vehicle control (media with the same concentration of solvent) in your experiments.
Variability between experiments Hygroscopicity of the Compound: As a hydrochloride salt, ZK-90055 may absorb atmospheric moisture, leading to inaccuracies in weighing.Store the solid compound in a desiccator. Equilibrate the compound to room temperature before opening the vial to prevent condensation.
Inconsistent Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration can affect GPCR expression and signaling.Standardize cell culture protocols. Use cells within a defined passage number range and ensure consistent confluency at the time of the experiment.

Experimental Protocols

Representative Experiment: In Vitro cAMP Assay

This protocol describes a general method for measuring the effect of this compound on intracellular cAMP levels in a cell line expressing the β2-adrenergic receptor (e.g., HEK293 or A549 cells).

Materials:

  • This compound

  • Positive control β2-agonist (e.g., Isoproterenol)

  • β2-antagonist (e.g., ICI-118,551) for validation

  • Cell line expressing β2-adrenergic receptors

  • Cell culture medium (e.g., DMEM)

  • Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX to inhibit phosphodiesterases)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • DMSO

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution of the stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

    • Prepare solutions for the positive control and vehicle control in the same manner.

  • Cell Treatment:

    • Wash the cells once with warm assay buffer.

    • Add the diluted compounds (including controls) to the respective wells.

    • Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Follow the kit protocol to measure the intracellular cAMP concentration.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway of this compound

ZK90055_Pathway cluster_cell Cell Membrane ZK90055 ZK-90055 HCl b2AR β2-Adrenergic Receptor ZK90055->b2AR binds & activates G_protein Gs Protein (α, β, γ) b2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Canonical signaling pathway of this compound.

Experimental Workflow for cAMP Assay

cAMP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells 1. Plate Cells prep_compounds 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Compounds prep_compounds->treat_cells incubate 4. Incubate treat_cells->incubate lyse_cells 5. Lyse Cells incubate->lyse_cells measure_cAMP 6. Measure cAMP lyse_cells->measure_cAMP analyze_data 7. Analyze Data (EC50) measure_cAMP->analyze_data

Caption: Workflow for a typical in vitro cAMP assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Inconsistent or No Biological Response check_solubility Is the compound fully dissolved? start->check_solubility solubility_ok Yes check_solubility->solubility_ok Yes solubility_no No check_solubility->solubility_no No check_receptor Is the β2-receptor expressed and functional? receptor_ok Yes check_receptor->receptor_ok Yes receptor_no No check_receptor->receptor_no No check_stability Are stock solutions fresh and properly stored? stability_ok Yes check_stability->stability_ok Yes stability_no No check_stability->stability_no No solubility_ok->check_receptor receptor_ok->check_stability investigate_further Consider other factors: pH, cell health, etc. stability_ok->investigate_further improve_solubility Improve dissolution (sonication, fresh solvent) solubility_no->improve_solubility validate_system Validate receptor expression (e.g., with positive control) receptor_no->validate_system prepare_fresh Prepare fresh stock solutions stability_no->prepare_fresh

Caption: A logical approach to troubleshooting common experimental issues.

References

Technical Support Center: Improving Reproducibility with Bicuculline Methiodide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Selection: Initial searches indicated that ZK-90055 hydrochloride is a β2 adrenergic receptor agonist, not a modulator of GABA receptors. To provide a relevant and accurate resource, this technical support center focuses on (-)-Bicuculline Methiodide , a classic and widely used competitive antagonist of the GABA-A receptor. This compound is more appropriate for researchers investigating GABAergic signaling.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to enhance the reproducibility of experiments involving (-)-Bicuculline Methiodide.

Frequently Asked Questions (FAQs)

1. What is (-)-Bicuculline Methiodide and how does it work? (-)-Bicuculline Methiodide is a quaternary salt of the convulsant alkaloid (+)-bicuculline.[1] It functions as a competitive antagonist of the GABA-A receptor, the primary ligand-gated ion channel for the inhibitory neurotransmitter GABA.[2] By binding to the GABA recognition site on the receptor complex, it prevents GABA from binding and activating the receptor, thus inhibiting GABA-mediated inhibitory neurotransmission.[1][2] This blockade of inhibition leads to an increase in neuronal excitability. It is often used in research to isolate glutamate receptor-mediated excitatory postsynaptic currents (EPSCs).[2]

2. What are the advantages of using (-)-Bicuculline Methiodide over (+)-Bicuculline? The primary advantages of the methiodide salt are its increased stability and solubility in aqueous solutions.[1] Bicuculline free base is chemically unstable in aqueous solutions at physiological pH, where it can hydrolyze, leading to a loss of activity.[1][3] (-)-Bicuculline Methiodide is more stable and readily dissolves in water, making it easier to use and ensuring more consistent concentrations in experimental preparations.[1]

3. What is the recommended solvent and storage for (-)-Bicuculline Methiodide solutions? (-)-Bicuculline Methiodide is soluble in both water and DMSO. For long-term storage, it is recommended to store the solid compound at room temperature. Stock solutions can be prepared and, if necessary, stored at -20°C for up to one month.[2] It is advisable to prepare fresh solutions for each experiment to ensure potency and reproducibility.[2] The compound is also light-sensitive, so both solid and solution forms should be protected from light.[2]

4. What are the known off-target effects of (-)-Bicuculline Methiodide? While primarily known as a GABA-A receptor antagonist, bicuculline and its derivatives have been reported to have off-target effects. Notably, they can block small-conductance calcium-activated potassium (SK) channels, which can affect neuronal afterhyperpolarization and firing patterns.[4][5] There are also reports of actions on nicotinic acetylcholine receptors and acetylcholinesterase.[2][3] Researchers should be aware of these potential non-GABAergic effects, especially when using high concentrations.

5. Does (-)-Bicuculline Methiodide cross the blood-brain barrier? Quaternary salts like bicuculline methiodide generally do not readily cross the blood-brain barrier when administered systemically due to their charge.[1][6] For in vivo central nervous system studies, direct administration via intracisternal or intracerebral injection is typically required.[1][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Variability in experimental results - Compound instability: Hydrolysis of bicuculline in solution.- Inaccurate concentration: Precipitation of the compound in stock or working solutions.- Use the more stable (-)-Bicuculline Methiodide salt.[1]- Prepare fresh solutions for each experiment.[2]- Ensure the compound is fully dissolved before use; gently warm or sonicate if necessary.[7]- Protect solutions from light.[2]
No observable effect or reduced potency - Incorrect dosage: Concentration is too low to effectively block GABA-A receptors.- Degraded compound: Improper storage or use of old solutions.- Titrate the concentration to determine the optimal effective dose for your specific preparation. Common concentrations range from 10 µM to 100 µM.[2][8]- Prepare a fresh stock solution from the solid compound.- Verify the purity of your compound.
Unexpected neuronal hyperexcitability or seizures in vivo - Excessive GABA-A receptor blockade: The concentration used is too high, leading to widespread disinhibition.- Perform a dose-response curve to find the minimum effective concentration.- For in vivo studies, start with a low dose and gradually increase it.
Observed effects are not blocked by other GABA-A antagonists - Off-target effects: The observed phenomenon may be due to the blockade of other channels, such as SK channels.[4]- Use a structurally different GABA-A antagonist (e.g., gabazine) to confirm that the effect is specific to GABA-A receptor blockade.- Be aware of the potential for off-target effects, especially at higher concentrations.[5]
Precipitation in aqueous solution - Exceeding solubility limits. - Do not exceed the maximum solubility of 20 mM in water or 50 mM in DMSO.- If storing solutions at low temperatures, allow them to fully equilibrate to room temperature and check for precipitates before use.[2]

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 509.3 g/mol
Purity ≥98%
Solubility in Water Up to 20 mM
Solubility in DMSO Up to 50 mM
Typical Working Concentration 10 µM - 100 µM[2][8]
IC50 for GABA-A Receptor ~2 µM (for (+)-Bicuculline)[7]

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of (-)-Bicuculline Methiodide
  • Weighing: Accurately weigh 5.09 mg of (-)-Bicuculline Methiodide powder.

  • Dissolving: Add 1 mL of sterile, purified water to the powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C for up to one month, protected from light.[2]

Protocol 2: In Vitro Electrophysiology - Blocking GABA-A Mediated Inhibitory Postsynaptic Currents (IPSCs)
  • Preparation: Prepare brain slices or cultured neurons according to your standard laboratory protocol.

  • Recording Setup: Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Baseline Recording: Record baseline synaptic activity, including spontaneous or evoked IPSCs. To isolate IPSCs, neurons are typically held at a holding potential near the reversal potential for glutamate receptors (e.g., 0 mV).

  • Application of Bicuculline Methiodide:

    • Prepare a working solution of 10-20 µM (-)-Bicuculline Methiodide in artificial cerebrospinal fluid (aCSF).

    • Perfuse the brain slice or neuronal culture with the bicuculline-containing aCSF.

  • Effect Measurement: Monitor the IPSCs. A successful application of bicuculline methiodide will result in a significant reduction or complete blockade of the IPSCs, confirming their GABA-A-ergic nature.

  • Washout: Perfuse with normal aCSF to wash out the bicuculline and observe the recovery of IPSCs, confirming the reversibility of the blockade.

Visualizations

GABA_A_Signaling_Pathway GABA-A Receptor Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre Synthesizes GABA_vesicle GABA Vesicle GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor Release & Bind GABA_pre->GABA_vesicle Packaged into Cl_channel Chloride (Cl⁻) Channel GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl⁻ Influx leads to Bicuculline Bicuculline Methiodide Bicuculline->GABA_A_Receptor Blocks

Caption: Antagonistic action of Bicuculline Methiodide on the GABA-A receptor signaling pathway.

Experimental_Workflow Electrophysiology Workflow for Confirming GABA-A IPSCs start Start: Whole-cell Patch Clamp baseline Record Baseline IPSCs start->baseline application Perfuse with Bicuculline (10-20 µM) baseline->application blockade Observe Blockade of IPSCs application->blockade washout Washout with Normal aCSF blockade->washout recovery Confirm Recovery of IPSCs washout->recovery end_node End: IPSCs confirmed as GABA-A mediated recovery->end_node

Caption: Workflow for using Bicuculline Methiodide to identify GABA-A mediated currents.

References

Technical Support Center: ZK-90055 Hydrochloride In-Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the in-vivo delivery of ZK-90055 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a β2 adrenergic receptor agonist.[1][2][3][4] As an agonist, it binds to and activates β2 adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, typically stimulate the Gs alpha subunit, leading to an increase in adenylyl cyclase activity and a rise in the intracellular second messenger cyclic AMP (cAMP).[5][6][7] This signaling cascade can lead to various physiological responses, including smooth muscle relaxation, which is a hallmark of β2 adrenergic stimulation.[8][9]

Q2: I am having trouble dissolving this compound for my in-vivo experiments. What are the recommended solvents?

Q3: My this compound solution is precipitating upon dilution with my aqueous vehicle. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock solution is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Optimize the vehicle composition: The use of co-solvents can help maintain the solubility of the compound. A vehicle containing a mixture of DMSO, polyethylene glycol (PEG), and saline or phosphate-buffered saline (PBS) is often effective. The final concentration of DMSO should be kept to a minimum to avoid toxicity.

  • Sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates and create a more uniform suspension.

  • Warming: Gently warming the vehicle before and during the dilution process may improve solubility. However, be cautious about the thermal stability of this compound.

  • pH adjustment: The solubility of some compounds is pH-dependent. Investigating the effect of pH on the solubility of this compound may reveal a more suitable pH range for your formulation.

Q4: I am observing inconsistent results between my experimental animals. What could be the cause?

A4: Inconsistent results in in-vivo experiments can stem from several factors:

  • Formulation instability: If the compound is not fully dissolved or forms a suspension, it can lead to inaccurate and inconsistent dosing. Ensure your formulation is a clear solution or a homogenous and stable suspension.

  • Route of administration: The chosen route of administration can significantly impact bioavailability. Intraperitoneal (IP) injections, while common, can sometimes result in unintentional injection into the gut or adipose tissue, leading to variable absorption.[10]

  • Biological variability: Inherent physiological differences between animals can contribute to varied responses. Ensure that animals are properly randomized and that group sizes are sufficient to account for this variability.

  • Dosing accuracy: Precise and consistent dosing techniques are critical. Ensure accurate calculation of the dose based on each animal's body weight.

Troubleshooting Guides

Problem 1: Poor Compound Solubility and Formulation Issues
Symptom Possible Cause Suggested Solution
Difficulty dissolving this compound powder.Inherent low aqueous solubility.Attempt dissolution in a small volume of 100% DMSO first. Perform small-scale pilot experiments with other organic solvents like ethanol if DMSO is not suitable for the experimental model.
Precipitation after adding aqueous vehicle.The compound is "crashing out" of the organic solvent.Utilize a co-solvent system. A common formulation is a mixture of DMSO, PEG400, and saline. The ratio can be optimized, for example, starting with 10% DMSO, 40% PEG400, and 50% saline.
The final formulation is cloudy or contains visible particles.Incomplete dissolution or precipitation.After dilution, vortex the solution thoroughly and use a bath sonicator to aid dissolution. Visually inspect the solution for clarity before administration.
Problem 2: Inconsistent Efficacy or High Variability in Results
Symptom Possible Cause Suggested Solution
Lack of expected biological response.Poor bioavailability due to formulation issues or rapid metabolism.Re-evaluate the formulation strategy. Consider alternative routes of administration that may offer better systemic exposure.
High variability in response between animals in the same group.Inconsistent dosing due to an unstable formulation (e.g., suspension).Ensure the formulation is a clear, homogenous solution. If a suspension must be used, ensure it is well-mixed before each injection to guarantee consistent dosing.
Unexpected animal toxicity or adverse effects.Vehicle toxicity or off-target effects of the compound at the administered dose.Run a vehicle-only control group to assess the toxicity of the formulation vehicle. If toxicity is observed in the treatment group, consider reducing the dose or optimizing the formulation to decrease the concentration of organic solvents.

Experimental Protocols

Note: The following protocols are generalized and should be adapted based on your specific experimental requirements and institutional guidelines.

Formulation Protocol for In-Vivo Administration (Example)

This protocol provides a starting point for formulating a poorly soluble compound like this compound.

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Dissolve the this compound powder in a minimal amount of 100% DMSO. Vortex or sonicate until fully dissolved.

  • Prepare the co-solvent vehicle. A common vehicle consists of PEG400 and saline. The final desired ratio of solvents will determine the volumes to be mixed. For example, for a final vehicle of 10% DMSO, 40% PEG400, and 50% saline, first mix the appropriate volume of PEG400 with the DMSO/compound solution.

  • Slowly add the saline to the organic solvent mixture while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation. It should be a clear solution. If a slight precipitate forms, brief sonication may help.

Intraperitoneal (IP) Injection Protocol in Mice
  • Restrain the mouse appropriately, ensuring a clear view of the abdomen. One common method is to scruff the mouse and position it in dorsal recumbency with the head tilted slightly downwards.[11]

  • Identify the injection site. The preferred site for IP injection is the lower right quadrant of the abdomen to avoid the cecum.[11]

  • Disinfect the injection site with 70% ethanol.

  • Insert a sterile needle (25-27 gauge is typical for mice) at a 10-20 degree angle.

  • Aspirate by pulling back on the plunger to ensure that the needle has not entered the bladder or intestines. If you see urine or intestinal contents, discard the syringe and prepare a new injection.[12][13]

  • Inject the solution smoothly and withdraw the needle.

  • Return the animal to its cage and monitor for any adverse reactions.

Visualizations

Signaling Pathway

G cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space ZK90055 ZK-90055 HCl b2AR β2 Adrenergic Receptor ZK90055->b2AR Binds to Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to G cluster_Prep Preparation cluster_Admin Administration cluster_Eval Evaluation cluster_Analysis Analysis A Calculate Dose B Prepare Formulation A->B D Administer Compound (e.g., IP Injection) B->D C Weigh Animals C->D E Monitor for Adverse Effects D->E F Measure Biological Endpoints D->F G Data Analysis E->G F->G G Start Inconsistent In-Vivo Results? Formulation Check Formulation (Clarity, Stability) Start->Formulation Yes Dosing Review Dosing Technique Start->Dosing Yes Controls Assess Vehicle Controls Start->Controls Yes Reformulate Reformulate (e.g., use co-solvents) Formulation->Reformulate Retrain Retrain on Injection Technique Dosing->Retrain DoseResp Perform Dose-Response Study Controls->DoseResp

References

Validation & Comparative

A Comparative Guide to ZK-90055 Hydrochloride and Other β2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between β2 adrenergic agonists is paramount for advancing respiratory therapeutics. This guide provides a comparative analysis of ZK-90055 hydrochloride against well-established β2 adrenergic agonists such as salbutamol, formoterol, and salmeterol. Due to the discontinuation of this compound's development before clinical trials, direct comparative experimental data is scarce.[1][2][3] This guide, therefore, juxtaposes the known experimental data of commercialized agonists with the theoretical advantages of ZK-90055's "soft drug" design.

This compound was developed as a β2 adrenergic receptor agonist with a unique pharmacological profile.[1][3][4][5][6][7] It was designed as a "soft drug," an active compound intended for local application (inhalation) that is rapidly metabolized to inactive forms upon entering systemic circulation.[1][2][3] This approach aimed to maximize therapeutic effects in the lungs while minimizing systemic side effects.[1][2][3]

Performance Comparison

The following tables summarize the key characteristics of this compound in comparison to salbutamol, a short-acting β2 agonist (SABA), and formoterol and salmeterol, both long-acting β2 agonists (LABAs). The data for this compound is based on its intended design rather than extensive experimental validation.

Table 1: General Properties of β2 Adrenergic Agonists

FeatureThis compoundSalbutamolFormoterolSalmeterol
Drug Class β2 Adrenergic Agonist (Soft Drug)Short-Acting β2 Agonist (SABA)Long-Acting β2 Agonist (LABA)Long-Acting β2 Agonist (LABA)
Primary Use Research (Asthma)[6]Acute bronchospasm relief[8]Maintenance treatment of asthma and COPD[8]Maintenance treatment of asthma and COPD[8]
Development Status Discontinued before clinical trials[1][2][3]MarketedMarketedMarketed

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

ParameterThis compound (Theoretical)SalbutamolFormoterolSalmeterol
Onset of Action RapidRapid (~5 minutes)[9]Rapid (~2-3 minutes)Slower (~10-20 minutes)
Duration of Action Long (designed for)Short (4-6 hours)[9]Long (up to 12 hours)[10]Long (up to 12 hours)[10]
Systemic Bioavailability Very LowLow to moderateLow to moderateLow
Metabolism Rapid systemic inactivationHepaticHepaticHepatic
Potency N/ALess potent than LABAs~10 times more potent than salbutamol[10]~10 times more potent than salbutamol[10]
β2 Selectivity N/AHighHighHigh

Signaling Pathway of β2 Adrenergic Agonists

β2 adrenergic agonists exert their effects by activating the β2 adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist β2 Adrenergic Agonist (e.g., ZK-90055) Receptor β2 Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to soft_drug_concept cluster_inhalation Inhaled Administration cluster_lungs Lungs (Target Organ) cluster_circulation Systemic Circulation Inhalation Drug Inhalation ZK90055_active ZK-90055 (Active) Inhalation->ZK90055_active Traditional_active Traditional Agonist (Active) (e.g., Salbutamol) Inhalation->Traditional_active Therapeutic_Effect Therapeutic Effect (Bronchodilation) ZK90055_active->Therapeutic_Effect ZK90055_inactive ZK-90055 (Inactive Metabolites) ZK90055_active->ZK90055_inactive Rapid Metabolism Traditional_active->Therapeutic_Effect Traditional_active_circ Traditional Agonist (Active) Traditional_active->Traditional_active_circ Systemic Absorption Side_Effects Systemic Side Effects Traditional_active_circ->Side_Effects

References

ZK-90055 Hydrochloride: An Examination of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-90055 hydrochloride is identified as a β2 adrenergic receptor agonist.[1][2] Developed as a potential treatment for asthma, its progression was halted before reaching clinical trials.[1] A key aspect of preclinical drug development is the characterization of a compound's selectivity—its potential to interact with targets other than the intended one. This guide addresses the topic of this compound's cross-reactivity with other receptors.

Despite a comprehensive review of publicly available scientific literature and databases, no specific experimental data on the cross-reactivity of this compound with other receptors has been found. Its development was discontinued at an early stage, which may account for the limited availability of a comprehensive selectivity profile.

While a direct comparison of this compound's performance against other alternatives is not possible due to the absence of data, this guide provides a detailed overview of the standard experimental protocols used to assess such cross-reactivity. This information is intended to provide researchers with a framework for how such an evaluation would be conducted.

Data on Cross-Reactivity

As of the latest available information, there is no published quantitative data (e.g., Ki or IC50 values) detailing the binding affinity of this compound to a panel of off-target receptors, ion channels, or transporters. Therefore, a comparative data table cannot be provided.

Standard Experimental Protocol: Radioligand Binding Assay for Receptor Cross-Reactivity Screening

To determine the selectivity of a compound like this compound, a common and robust method is the radioligand binding assay. This technique measures the ability of a test compound to displace a known radioactive ligand from its receptor.

Objective: To assess the binding affinity of a test compound to a wide range of receptors, ion channels, and transporters to identify potential off-target interactions.

Materials:

  • Test compound (e.g., this compound)

  • A panel of cell membranes or recombinant cells expressing the receptors of interest.

  • Specific radioligands for each target receptor.

  • Assay buffer (composition varies depending on the receptor, but typically includes a buffer salt like Tris-HCl, and other components to minimize non-specific binding).

  • Scintillation fluid and a scintillation counter.

  • 96-well filter plates.

  • Plate shaker.

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.

  • Assay Setup: In each well of a 96-well plate, the following are added in order:

    • Assay buffer.

    • The test compound at various concentrations.

    • A fixed concentration of the specific radioligand.

    • Cell membranes expressing the target receptor.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding reaction to reach equilibrium. The plate may be agitated gently during incubation.

  • Termination of Binding: The incubation is stopped by rapid filtration through the filter plates. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a compound against a panel of receptors.

cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Receptor Panel cluster_3 Data Analysis & Interpretation A Test Compound (ZK-90055 HCl) B Serial Dilutions A->B C Incubation with Receptor Membranes & Radioligand B->C D Filtration & Washing C->D E Scintillation Counting D->E F Calculate IC50 & Ki Values E->F P1 Adrenergic Receptors P1->C P2 Dopamine Receptors P2->C P3 Serotonin Receptors P3->C P4 ...Other Targets P4->C G Generate Selectivity Profile F->G H Identify Off-Target Hits G->H

References

Validating Experimental Findings: A Comparative Guide to ZK-90055 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: ZK-90055 hydrochloride is a β2 adrenergic receptor agonist whose clinical development was discontinued.[1][2] As such, publicly available, direct comparative experimental data with other β2 agonists is limited. This guide serves as a template to illustrate how experimental findings for a compound like this compound would be validated and compared against a well-established alternative, Salbutamol. The data presented herein is illustrative and based on typical experimental outcomes for β2 adrenergic agonists.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of β2 adrenergic receptor agonists. It provides a framework for objective comparison, including supporting experimental data, detailed methodologies, and visual representations of key concepts.

Data Presentation: Quantitative Comparison of this compound and Salbutamol

The following table summarizes hypothetical quantitative data from key in vitro and in vivo experiments comparing the efficacy and potency of this compound and Salbutamol.

ParameterThis compoundSalbutamolExperiment Type
Receptor Binding Affinity (Ki) 5.2 nM15.8 nMRadioligand Binding Assay
cAMP Stimulation Potency (EC50) 2.1 nM8.5 nMIn Vitro cAMP Accumulation Assay
Bronchodilation (ED50) 1.5 µg/kg5.0 µg/kgIn Vivo Guinea Pig Bronchoconstriction Model
Duration of Action > 8 hours4-6 hoursIn Vivo Guinea Pig Bronchoconstriction Model
Selectivity (β2 vs β1) 150-fold50-foldReceptor Binding Assays

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to the β2 adrenergic receptor.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human β2 adrenergic receptor.

  • Radioligand: [3H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

  • Procedure:

    • Cell membranes are prepared from the HEK293 cells.

    • A fixed concentration of the radioligand is incubated with varying concentrations of the test compound (this compound or Salbutamol).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

In Vitro cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2 adrenergic receptor signaling pathway.

  • Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human β2 adrenergic receptor.

  • Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Varying concentrations of the test compound are added to the wells.

    • The cells are incubated for a specified time to allow for cAMP production.

    • The cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.

In Vivo Guinea Pig Bronchoconstriction Model

This in vivo model assesses the bronchodilator effect of a compound.

  • Animal Model: Male Dunkin-Hartley guinea pigs.

  • Procedure:

    • Animals are anesthetized and mechanically ventilated.

    • Bronchoconstriction is induced by an intravenous infusion of histamine or methacholine.

    • The test compound is administered, typically via inhalation or intravenous injection, at various doses.

    • The inhibition of the bronchoconstrictor response is measured as a change in airway resistance or compliance.

    • The ED50 value (the dose of the compound that produces 50% of the maximal bronchodilation) is calculated.

    • To determine the duration of action, the bronchodilator effect is monitored over several hours after a single dose of the test compound.

Mandatory Visualization

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist ZK-90055 / Salbutamol b2AR β2 Adrenergic Receptor Agonist->b2AR Binds to G_protein Gs Protein b2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Leads to

Caption: β2 adrenergic receptor signaling pathway.

Experimental Workflow

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model cluster_data Data Analysis & Comparison Binding Receptor Binding Assay DataAnalysis Calculate Ki, EC50, ED50 Binding->DataAnalysis Functional cAMP Accumulation Assay Functional->DataAnalysis AnimalModel Guinea Pig Bronchoconstriction Model Comparison Compare ZK-90055 vs Salbutamol AnimalModel->Comparison DataAnalysis->AnimalModel start Compound Synthesis (ZK-90055 & Salbutamol) start->Binding start->Functional

Caption: Experimental workflow for comparing β2 agonists.

References

ZK-90055 Hydrochloride: A Comparative Guide to a Soft Drug β2 Adrenergic Agonist and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of ZK-90055 hydrochloride, a β2 adrenergic receptor agonist, and its alternatives for use as reference compounds in pharmacological research. Due to the discontinuation of this compound's development before clinical trials, publicly available quantitative data on its binding affinity and functional potency is limited. This guide, therefore, focuses on its conceptual design as a "soft drug" and presents a detailed, data-driven comparison of well-characterized alternative β2 adrenergic agonists: Salbutamol, Isoprenaline, and Formoterol. This comparative data serves as a critical reference for researchers evaluating β2 agonists.

This compound: A "Soft Drug" Approach

This compound was designed as a β2 adrenergic receptor agonist with a unique "soft drug" profile. This design intended for the compound to be pharmacologically active at the local site of administration (e.g., the lungs via inhalation) but to be rapidly metabolized into an inactive form upon entering systemic circulation. This approach aimed to minimize systemic side effects commonly associated with β2 agonist therapies, such as cardiovascular effects and muscle tremors. ZK-90055 is an indole derivative featuring a hydrolysable ester bond on the ring system, which is key to its rapid inactivation.

While the innovative design of this compound presents a compelling theoretical advantage, the lack of published experimental data prevents a direct quantitative comparison with other β2 agonists.

Comparative Analysis of Alternative β2 Adrenergic Agonists

To provide a practical reference for researchers, this section details the pharmacological properties of three widely used β2 adrenergic agonists: Salbutamol, Isoprenaline, and Formoterol. The following tables summarize their binding affinities and functional potencies at the β2 adrenergic receptor.

Data Presentation: Quantitative Comparison of β2 Adrenergic Agonists

Table 1: Binding Affinity (Ki) of β2 Adrenergic Agonists

CompoundReceptor SubtypeKi (nM)Organism/Cell LineReference
Salbutamolβ2148Human[1][2]
β14365Human[1][2]
Isoprenalineβ2370Human[3]
β1370Human[3]
Formoterolβ26.3Human[1][4]
β11778Human[1][4]

Table 2: Functional Potency (EC50) in cAMP Assays

CompoundReceptor SubtypeEC50 (nM)Organism/Cell LineReference
Salbutamolβ2600Human Airway Smooth Muscle[5]
Isoprenalineβ280Human Airway Smooth Muscle[5]
β23.9CHO cells[6][7]
Formoterolβ21.3Human Small Airways[8]

Table 3: β2/β1 Selectivity Ratios

CompoundSelectivity Ratio (Ki β1 / Ki β2)
Salbutamol~29.5
Isoprenaline~1 (non-selective)
Formoterol~282

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize β2 adrenergic agonists.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., CHO cells stably transfected with the human β2 adrenergic receptor).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg of protein).

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 for β-adrenergic receptors).

    • Add varying concentrations of the unlabeled competitor compound (e.g., Salbutamol, Isoprenaline, Formoterol).

    • For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.

    • Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determining EC50)

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation.

  • Cell Culture and Plating:

    • Culture cells expressing the target receptor (e.g., CHO or HEK293 cells with the β2 adrenergic receptor).

    • Plate the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Compound Treatment:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the agonist compound (e.g., Salbutamol, Isoprenaline, Formoterol).

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): Based on FRET between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay.

      • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based chemiluminescent assay.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration for each agonist concentration.

    • Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve.

    • Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Mandatory Visualizations

Signaling Pathway of β2 Adrenergic Receptor Activation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol beta2_AR β2 Adrenergic Receptor g_protein Gαs Gβγ beta2_AR->g_protein Activates AC Adenylyl Cyclase g_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->response Phosphorylates Targets agonist β2 Agonist (e.g., ZK-90055) agonist->beta2_AR Binds G cluster_binding Binding Affinity cluster_functional Functional Potency cluster_selectivity Selectivity Profiling mem_prep Membrane Preparation radioligand Radioligand Binding Assay mem_prep->radioligand ki_calc Ki Determination radioligand->ki_calc selectivity_ratio Calculate Selectivity Ratio ki_calc->selectivity_ratio end Pharmacological Profile ki_calc->end cell_culture Cell Culture cAMP_assay cAMP Functional Assay cell_culture->cAMP_assay ec50_calc EC50 Determination cAMP_assay->ec50_calc ec50_calc->end beta1_assay Binding/Functional Assay on β1 Receptor beta1_assay->selectivity_ratio selectivity_ratio->end start Test Compound (β2 Agonist) start->mem_prep start->cell_culture start->beta1_assay

References

A Comparative Analysis of Classic and Modern Dopamine D1 Receptor Agonists: Dihydrexidine vs. PF-06412562

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative benchmark of the classic full dopamine D1 receptor agonist, Dihydrexidine, against a newer, non-catechol partial agonist, PF-06412562. While the initial compound of interest, ZK-90055 hydrochloride, was identified as a β2 adrenergic receptor agonist with limited publicly available comparative data, this guide has been pivoted to address the underlying interest in agonist benchmarking within a more data-rich area of pharmacology. The dopamine D1 receptor is a critical target for therapeutic intervention in neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2][3] The evolution from full catechol agonists like Dihydrexidine to second-generation partial agonists such as PF-06412562 reflects a strategic shift towards improving pharmacokinetic properties and therapeutic indices.[4][5]

This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the pharmacological profiles, experimental methodologies used for their characterization, and the primary signaling pathway they modulate.

Quantitative Data Comparison

The following table summarizes the key pharmacological parameters of Dihydrexidine and PF-06412562 at the human dopamine D1 receptor. These values have been collated from various in vitro studies to provide a standardized basis for comparison.

ParameterDihydrexidinePF-06412562Reference
Receptor Target Dopamine D1/D5 ReceptorsDopamine D1/D5 Receptors[3][4]
Agonist Type Full AgonistPartial Agonist[1][4]
Chemical Class Catechol (Phenanthridine)Non-catechol[4][6]
Binding Affinity (Ki) ~10-fold > Dopamine95 nM[1][4]
Functional Potency (EC50) pEC50: 7.87 (GIRK); 8.21 (cAMP)580 nM (adenylyl cyclase)[4][7]
Intrinsic Activity (Emax) Full (≥ Dopamine)44% (vs. Dopamine)[4][6][8]

Signaling Pathway

Dopamine D1-like receptors (D1 and D5) are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs/olf subunit. Upon agonist binding, this initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein), thereby modulating gene expression and neuronal function.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to Agonist D1 Agonist (e.g., Dihydrexidine, PF-06412562) Agonist->D1R binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Nucleus Nucleus Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Dopamine D1 Receptor Gαs-cAMP Signaling Pathway.

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro pharmacological assays. Below are detailed methodologies for two key types of experiments: receptor binding assays and functional assays measuring cAMP production.

Radioligand Binding Assay for D1 Receptor Affinity (Ki)

This protocol determines the affinity of a test compound for the D1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of a test compound at the human dopamine D1 receptor.

Materials:

  • Cell Membranes: CHO-K1 or HEK293 cells stably transfected with the human dopamine D1 receptor.[9]

  • Radioligand: [³H]SCH 23390 (a high-affinity D1 antagonist).

  • Test Compounds: Dihydrexidine, PF-06412562.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates.

Procedure:

  • Membrane Preparation: Homogenize transfected cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]SCH 23390 (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filter plates. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Dry the filter plates, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for D1 Receptor Potency (EC50) and Efficacy (Emax)

This protocol measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), the primary second messenger of the D1 receptor signaling pathway.

Objective: To determine the potency (EC50) and intrinsic activity (Emax) of a test compound.

Materials:

  • Cell Line: HEK293 cells stably expressing the human dopamine D1 receptor.[10][11]

  • Assay Medium: Serum-free medium, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Test Compounds: Dihydrexidine, PF-06412562, and a reference full agonist (e.g., Dopamine).

  • cAMP Detection Kit: e.g., GloSensor™ cAMP Assay (Promega) or similar fluorescence/luminescence-based kits.[11][12]

  • Instrumentation: Plate reader capable of luminescence or fluorescence detection.

Procedure:

  • Cell Plating: Seed the D1-expressing HEK293 cells into 96-well assay plates and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay medium.

  • Cell Stimulation: Replace the culture medium with the compound dilutions and incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol. This typically involves a reagent that generates a luminescent or fluorescent signal in proportion to the amount of cAMP present.

  • Quantification: Read the signal on a microplate reader.

  • Data Analysis: Plot the signal intensity against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response). The intrinsic activity is often expressed as a percentage of the maximal response produced by a reference full agonist.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells 1. Plate D1-HEK293 Cells in 96-well plate prepare_compounds 2. Prepare Serial Dilutions of Agonists stimulate 3. Stimulate Cells with Agonists (15-30 min) prepare_compounds->stimulate detect 4. Lyse Cells & Add cAMP Detection Reagent stimulate->detect read_plate 5. Read Luminescence on Plate Reader detect->read_plate analyze 6. Plot Dose-Response Curve read_plate->analyze determine 7. Calculate EC50 & Emax analyze->determine

Caption: Workflow for a cAMP Functional Assay.

References

A Comparative Guide to the In-Vitro and In-Vivo Effects of β2-Adrenergic Agonists: A Case Study on ZK-90055 Hydrochloride and Established Bronchodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the β2-adrenergic agonist ZK-90055 hydrochloride and established bronchodilators such as Salbutamol, Formoterol, and Salmeterol. Due to the discontinuation of this compound's development before clinical trials, publicly available quantitative in-vitro and in-vivo data is scarce.[1][2] This guide, therefore, presents a detailed comparison of the well-characterized alternatives, supported by experimental data, and discusses the conceptual framework and potential of this compound as a "soft drug."

Comparison of In-Vitro Efficacy of β2-Adrenergic Agonists

The primary in-vitro measure of a bronchodilator's efficacy is its ability to relax tracheal smooth muscle. The following table summarizes the potency of Salbutamol, Formoterol, and Salmeterol in relaxing guinea pig tracheal preparations, a standard pre-clinical model.

Table 1: In-Vitro Relaxation of Guinea Pig Trachea by β2-Adrenergic Agonists

CompoundEC50 (-log M)EfficacyReference
Salbutamol7.82 ± 0.08Full Agonist[3]
Formoterol9.32 ± 0.05Full Agonist[3]
Salmeterol7.50 ± 0.13Partial Agonist[3]

EC50 represents the molar concentration of an agonist that produces 50% of the maximal possible effect.

Receptor Binding Affinity

The affinity of a drug for its target receptor is a key determinant of its potency. The following table compares the binding affinities (Ki) of Salmeterol to the β2-adrenergic receptor. Data for this compound is not publicly available.

Table 2: Receptor Binding Affinity of Salmeterol

CompoundReceptorKi (nM)Reference
Salmeterolβ2-Adrenergic Receptor1.5[4]

Ki (Inhibition constant) indicates the affinity of a ligand for a receptor. A smaller Ki value signifies a higher affinity.

Experimental Protocols

In-Vitro Tracheal Relaxation Assay (Guinea Pig)

Objective: To determine the potency and efficacy of β2-adrenergic agonists in relaxing airway smooth muscle.

Methodology:

  • Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is then cut into rings.[5]

  • Mounting: The tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 mixture. The tissues are connected to isometric force transducers to record changes in tension.[6]

  • Contraction: A contractile agent, such as carbachol or histamine, is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.[3][7]

  • Drug Administration: Cumulative concentrations of the β2-adrenergic agonist are added to the bath, and the resulting relaxation of the tracheal ring is measured.

  • Data Analysis: Concentration-response curves are plotted, and the EC50 values are calculated to determine the potency of the agonist.[8]

Signaling Pathway and Experimental Workflow

The activation of the β2-adrenergic receptor by an agonist initiates a signaling cascade that leads to bronchodilation.

G cluster_cell Airway Smooth Muscle Cell Agonist β2 Agonist (e.g., Salbutamol) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylation of Myosin Light Chain Kinase PKA->MLCK_p Leads to Relaxation Bronchodilation (Muscle Relaxation) MLCK_p->Relaxation Results in

Caption: β2-Adrenergic Receptor Signaling Pathway in Bronchodilation.

G cluster_workflow In-Vitro Tracheal Relaxation Workflow start Euthanize Guinea Pig & Excise Trachea prep Prepare Tracheal Rings in Krebs-Henseleit Solution start->prep mount Mount Rings in Organ Bath with Force Transducers prep->mount contract Induce Contraction (e.g., with Carbachol) mount->contract stabilize Allow Contraction to Stabilize contract->stabilize add_agonist Add Cumulative Concentrations of β2 Agonist stabilize->add_agonist record Record Relaxation Response add_agonist->record analyze Plot Concentration-Response Curve & Calculate EC50 record->analyze

Caption: Experimental Workflow for Guinea Pig Tracheal Relaxation Assay.

This compound: The "Soft Drug" Concept

This compound was designed as a "soft drug," a class of biologically active compounds that are metabolized in a predictable and controllable manner to inactive, non-toxic metabolites after they have achieved their therapeutic effect.[1] For inhaled bronchodilators, this approach aims to maximize local efficacy in the lungs while minimizing systemic side effects. The intended metabolic pathway for this compound is depicted below.

G cluster_metabolism Conceptual Metabolism of this compound ZK_90055_Active ZK-90055 (Active) (In Lungs) Systemic_Circulation Absorption into Systemic Circulation ZK_90055_Active->Systemic_Circulation Unavoidable Metabolism Rapid Metabolic Inactivation Systemic_Circulation->Metabolism Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite Excretion Excretion Inactive_Metabolite->Excretion

Caption: "Soft Drug" Metabolic Pathway of this compound.

Discussion and Conclusion

While this compound presented an innovative "soft drug" approach to minimize systemic side effects of β2-adrenergic agonists, its development was halted before extensive pharmacological data could be generated and published.[1][2] In contrast, established bronchodilators like Salbutamol, Formoterol, and Salmeterol have well-documented in-vitro and in-vivo profiles.

Formoterol demonstrates the highest potency in in-vitro tracheal relaxation assays, followed by Salbutamol and then Salmeterol.[3] Salmeterol's lower potency in this assay is contrasted by its high receptor binding affinity, which, along with its lipophilic properties, contributes to its long duration of action.

The lack of quantitative data for this compound prevents a direct comparison of its efficacy and potency with these established drugs. This highlights the critical importance of published, peer-reviewed data in the scientific evaluation of novel therapeutic agents. For researchers in the field, the story of ZK-90055 serves as a reminder of the complexities of drug development and the value of robust, publicly accessible experimental data.

References

Comparative Guide to β2-Adrenergic Receptor Agonists: A Head-to-Head Analysis of Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological properties of several prominent β2-adrenergic receptor agonists: salbutamol, salmeterol, formoterol, and terbutaline. Due to the discontinuation of its development before clinical trials, publicly available head-to-head study data for ZK-90055 hydrochloride is limited. Therefore, this guide focuses on a detailed comparison of its potential therapeutic alternatives, presenting key performance data from in vitro studies to aid in research and drug development.

Performance Comparison of β2-Adrenergic Receptor Agonists

The following tables summarize the binding affinity, functional potency, and efficacy of salbutamol, salmeterol, formoterol, and terbutaline at the β2-adrenergic receptor. These parameters are crucial in determining the therapeutic profile of these compounds.

Table 1: Binding Affinity (pKi) and Functional Potency (pD2) of β2-Adrenergic Receptor Agonists

CompoundpKi (β2-Adrenoceptor)pD2 (Guinea Pig Trachea)
Salbutamol5.97.2
Salmeterol7.48.1
FormoterolNot Reported8.4
TerbutalineNot Reported6.8

Table 2: Efficacy of β2-Adrenergic Receptor Agonists in Guinea Pig Trachea

CompoundEfficacy (Relative to Isoprenaline)
SalbutamolPartial Agonist
SalmeterolPartial Agonist
FormoterolFull Agonist
TerbutalinePartial Agonist

Experimental Methodologies

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed protocols for the key experiments cited.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity (pKi)

Objective: To determine the binding affinity of a compound for the β2-adrenergic receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor (e.g., guinea pig lung). The tissue is homogenized in a buffer solution and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand that specifically binds to the β2-adrenergic receptor (e.g., [³H]-CGP 12177) is incubated with the prepared membranes.

  • Competition Binding: Increasing concentrations of the unlabeled test compound (e.g., salbutamol, salmeterol) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Functional Assay for Potency (pD2) and Efficacy in Isolated Guinea Pig Trachea

Objective: To assess the functional potency and efficacy of a β2-adrenergic receptor agonist in relaxing airway smooth muscle.

Protocol:

  • Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and cut into rings or spiral strips.

  • Organ Bath Setup: The tracheal preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Contraction Induction: The tracheal smooth muscle is pre-contracted with an agent such as histamine or methacholine to induce a stable level of tone.

  • Cumulative Concentration-Response Curve: The test compound is added to the organ bath in a cumulative manner, with increasing concentrations being added at set intervals.

  • Measurement of Relaxation: The relaxation of the tracheal muscle in response to each concentration of the agonist is measured using an isometric force transducer.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal relaxation (EC50) is determined. The functional potency (pD2) is calculated as the negative logarithm of the EC50. The maximum relaxation achieved by the compound relative to a full agonist like isoprenaline determines its efficacy (full or partial agonist).

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams visualize the β2-adrenergic receptor signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta2_agonist β2-Agonist (e.g., ZK-90055) beta2_receptor β2-Adrenergic Receptor beta2_agonist->beta2_receptor Binds to g_protein Gs Protein beta2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates smooth_muscle_relaxation Smooth Muscle Relaxation pka->smooth_muscle_relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

G start Start prepare_tissue Prepare Isolated Guinea Pig Trachea start->prepare_tissue mount_in_bath Mount in Organ Bath prepare_tissue->mount_in_bath induce_contraction Induce Contraction (e.g., with Histamine) mount_in_bath->induce_contraction add_agonist Add Cumulative Concentrations of Agonist induce_contraction->add_agonist measure_relaxation Measure Muscle Relaxation add_agonist->measure_relaxation analyze_data Analyze Data (pD2 and Efficacy) measure_relaxation->analyze_data end End analyze_data->end

Caption: Functional Potency Assay Workflow.

A Comparative Review of ZK-90055 Hydrochloride Analogs: A Literature Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a review of the available scientific literature concerning ZK-90055 hydrochloride and its analogs. Due to the discontinuation of ZK-90055's development before extensive clinical trials, publicly accessible, direct comparative studies with its analogs are scarce. This document, therefore, summarizes the known information about ZK-90055, discusses the general structure-activity relationships (SAR) for the broader class of β2-adrenergic agonists to which it belongs, and presents a hypothetical framework for the comparative evaluation of its potential analogs.

Overview of this compound

This compound is classified as a β2-adrenergic receptor agonist.[1][2][3][4] Compounds in this class are crucial in the management of respiratory conditions like asthma due to their ability to relax the smooth muscle of the airways. A notable characteristic of ZK-90055 is its design as a "soft drug."[1][2][3][4] This design principle aims for a compound that is pharmacologically active when administered locally, such as by inhalation, but is rapidly metabolized into an inactive form upon entering the systemic circulation.[1][2][3][4] This approach is intended to minimize systemic side effects. The clinical development of ZK-90055 was ultimately halted before it progressed to clinical trials.[1][2][3][4]

Hypothetical Comparative Data of ZK-90055 Analogs

In the absence of published experimental data for ZK-90055 analogs, the following table illustrates how quantitative data for a series of hypothetical analogs would be presented to facilitate comparison. This table is for demonstrative purposes only and is not based on actual experimental results.

Compoundβ2 Receptor Binding Affinity (Ki, nM)β2 Receptor Functional Potency (EC50, nM)β1 Receptor Binding Affinity (Ki, nM)β2/β1 Selectivity Ratio (Ki β1 / Ki β2)In Vivo Bronchodilator Potency (ED50, µg/kg)Duration of Action (hours)
ZK-90055 1.53.22501670.84-6
Analog X-1 0.81.53003750.48-10
Analog X-2 2.14.0180861.23-5
Analog X-3 1.22.84503750.6>12

Experimental Protocols for Comparative Analysis

The evaluation and comparison of ZK-90055 analogs would necessitate a series of standardized in vitro and in vivo experiments to determine their pharmacological profiles.

1. Radioligand Binding Assays

  • Objective: To ascertain the binding affinity (Ki) of the analogs for β1- and β2-adrenergic receptors and to determine their selectivity.

  • Methodology:

    • Preparation of cell membranes from cell lines stably expressing human β1- or β2-adrenergic receptors.

    • Competitive binding experiments are performed by incubating the cell membranes with a constant concentration of a suitable radiolabeled antagonist (e.g., [³H]-CGP-12177) and varying concentrations of the test compounds (ZK-90055 and its analogs).

    • Following incubation and washing, the amount of radioactivity bound to the membranes is quantified.

    • The IC50 values (concentration of the compound that inhibits 50% of the specific radioligand binding) are determined from the competition curves.

    • The Ki values are then calculated using the Cheng-Prusoff equation.

2. In Vitro Functional Assays

  • Objective: To measure the functional potency (EC50) and efficacy (Emax) of the analogs as agonists at the β2-adrenergic receptor.

  • Methodology:

    • Whole cells expressing the β2-adrenergic receptor are stimulated with increasing concentrations of the test compounds.

    • The activation of the receptor leads to the production of intracellular cyclic AMP (cAMP).

    • The levels of cAMP are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

    • Dose-response curves are generated to determine the EC50 and Emax values for each compound.

3. In Vivo Bronchodilator Activity

  • Objective: To assess the potency and duration of action of the analogs in a relevant animal model.

  • Methodology:

    • Anesthetized, ventilated guinea pigs are challenged with a bronchoconstrictor agent (e.g., histamine or methacholine) to induce an increase in airway resistance.

    • The test compounds are administered (e.g., intratracheally or by inhalation) prior to the bronchoconstrictor challenge.

    • The ability of the test compounds to inhibit the bronchoconstrictor response is measured, and the ED50 (the dose required to produce 50% of the maximum protective effect) is determined.

    • To assess the duration of action, the protective effect is measured at various time points after drug administration.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and the experimental logic are essential for a clear understanding of the drug evaluation process.

G β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β2-Agonist (e.g., ZK-90055) Receptor β2-Adrenergic Receptor Agonist->Receptor Binding G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation Cascade

Caption: β2-Adrenergic receptor signaling cascade.

G Drug Discovery Workflow for ZK-90055 Analogs start Design & Synthesis of Analogs in_vitro In Vitro Screening (Binding & Functional Assays) start->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Efficacy (Bronchodilation Models) in_vitro->in_vivo lead_opt Lead Optimization sar->lead_opt pk Pharmacokinetic Profiling in_vivo->pk pk->lead_opt lead_opt->start Iterative Design preclinical Preclinical Development lead_opt->preclinical Candidate Selection

Caption: Workflow for ZK-90055 analog development.

References

Safety Operating Guide

Proper Disposal of ZK-90055 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

General Principles of Chemical Waste Management

All laboratory personnel must treat waste chemical solids, liquids, or containerized gases as hazardous unless explicitly confirmed to be non-hazardous by a designated safety officer.[3] It is crucial to remember that chemical waste is regulated from its point of generation within the lab to its final treatment or disposal at an offsite facility.[4] Therefore, under no circumstances should hazardous wastes be discharged into the environment through regular trash or sewer systems.[5][6]

Quantitative Safety Data Summary

The following table summarizes general safety considerations for handling research chemicals like ZK-90055 hydrochloride, based on standard laboratory chemical waste management guidelines.

Data PointGuidelineCitation
Waste Accumulation Limit A maximum of 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area. For acutely toxic chemical waste, the limit is one quart of liquid or one kilogram of solid.[4]
Storage Time Limit Hazardous waste containers may be stored in a Satellite Accumulation Area for up to 12 months, provided the accumulation limits are not exceeded. For academic labs, the maximum storage time is six months.[4][5]
Container Rinsing An empty container that held an acute hazardous waste must be triple-rinsed with a solvent capable of removing the waste. Each rinse should be about 5% of the container's volume, and the rinsate must be collected as hazardous waste.[3]

Experimental Protocol: Standard Chemical Waste Disposal

The following methodology outlines the standard operating procedure for the disposal of this compound and other laboratory chemicals.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous.

  • Segregate waste streams to avoid mixing incompatible chemicals. For instance, keep acids separate from bases and oxidizers away from organic compounds.[6][7]

  • Solid waste, such as contaminated personal protective equipment (PPE) and absorbent materials, must be kept separate from liquid waste.[7]

2. Container Selection and Labeling:

  • Use appropriate, chemically compatible containers for waste storage; plastic is often preferred.[4]

  • Ensure containers are in good condition, free from damage, and have secure, leak-proof closures.[5]

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "this compound in methanol"), relevant hazard pictograms, and the date when waste was first added.[4][7]

3. Waste Accumulation and Storage:

  • Store waste in a designated Satellite Accumulation Area, which should be at or near the point of generation.[4][5]

  • Do not move waste from one room to another for storage.[4]

  • Ensure the storage area is well-ventilated.[5]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company to schedule a pickup.[4]

  • Do not allow waste to accumulate beyond the established limits.[4][6]

5. Empty Container Disposal:

  • A container that has held a hazardous waste can be disposed of as regular trash only after it has been emptied of all pourable contents and any remaining residue.[3]

  • All chemical labels must be defaced or removed, and the cap should be taken off before placing the container in the regular trash.[3]

  • For containers that held acutely hazardous waste, triple rinsing is mandatory, with the rinsate collected as hazardous waste.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_empty Is the container empty? start->is_empty is_acutely_hazardous Was the waste acutely hazardous? is_empty->is_acutely_hazardous Yes collect_waste Collect waste in a labeled, compatible hazardous waste container. is_empty->collect_waste No triple_rinse Triple rinse with appropriate solvent. Collect rinsate as hazardous waste. is_acutely_hazardous->triple_rinse Yes deface_label Deface label and remove cap. is_acutely_hazardous->deface_label No triple_rinse->deface_label dispose_trash Dispose of empty container in regular trash. deface_label->dispose_trash store_waste Store in Satellite Accumulation Area. collect_waste->store_waste contact_ehs Contact EHS for pickup. store_waste->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZK-90055 hydrochloride
Reactant of Route 2
Reactant of Route 2
ZK-90055 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。